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4-Hydroxybut-2-en-1-yl but-2-ynoate

Cat. No.: B580487
CAS No.: 393790-13-1
M. Wt: 154.165
InChI Key: LBSFWUPLFVEXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybut-2-en-1-yl but-2-ynoate ( 393790-13-1) is a high-purity chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This ester is characterized by its bifunctional structure, incorporating both a reactive carbon-carbon triple bond (alkyne) from the but-2-ynoate moiety and a hydroxyl group attached to an alkene chain in the 4-hydroxybut-2-en-1-yl portion . This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis, particularly for constructing complex molecular architectures. The primary research value of this compound lies in the dual and potentially orthogonal reactivity of its constituent parts. The unsaturated "but-2-ynoate" ester is a high-energy functionality that can readily participate in various transformations, most notably cycloaddition reactions, which are crucial for forming cyclic and polycyclic structures . Simultaneously, the "4-Hydroxybut-2-en-1-yl" group introduces additional key features: the hydroxyl (-OH) group can be further functionalized via etherification, esterification, or oxidation, while the carbon-carbon double bond (alkene) is available for addition reactions . The specific arrangement of these groups suggests significant potential for intramolecular reactions, where the hydroxyl group could interact with the ester or alkyne, leading to the formation of valuable heterocyclic or cyclic compounds that are of great interest in medicinal chemistry and materials science . As a useful research compound, this compound serves as a crucial intermediate in exploring novel synthetic pathways and developing new methodologies. It can be synthesized via direct esterification approaches, such as acid-catalyzed Fischer esterification using specialized catalysts or through the use of efficient coupling agents that activate the carboxylic acid for milder reaction conditions . Attention: This product is for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B580487 4-Hydroxybut-2-en-1-yl but-2-ynoate CAS No. 393790-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybut-2-enyl but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSFWUPLFVEXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)OCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855443
Record name 4-Hydroxybut-2-en-1-yl but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393790-13-1
Record name 4-Hydroxybut-2-en-1-yl but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and detailed synthetic pathway for the preparation of 4-Hydroxybut-2-en-1-yl but-2-ynoate, a compound of interest for various research and development applications. As this specific ester is not widely documented, this guide provides a robust, three-step synthesis strategy starting from commercially available precursors. The synthesis involves the preparation of but-2-ynoic acid, followed by a selective mono-esterification with cis-2-butene-1,4-diol using a Steglich esterification protocol.

Overall Synthesis Pathway

The proposed synthesis is a three-step process:

  • Synthesis of But-2-ynoic Acid: Preparation of the carboxylic acid precursor from propyne.

  • Selective Mono-esterification: Coupling of but-2-ynoic acid with cis-2-butene-1,4-diol to yield the target mono-ester.

  • Purification: Isolation and purification of the final product.

synthesis_pathway cluster_esterification Steglich Esterification Propyne Propyne But2YnoicAcid But-2-ynoic Acid Propyne->But2YnoicAcid 1. n-BuLi 2. CO2 3. H3O+ TargetEster 4-Hydroxybut-2-en-1-yl but-2-ynoate But2YnoicAcid->TargetEster DCC, DMAP (cat.) DCM, 0°C to rt ButeneDiol cis-2-Butene-1,4-diol ButeneDiol->TargetEster

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of But-2-ynoic Acid (Tetrolic Acid)

This procedure is adapted from established methods for the carboxylation of terminal alkynes.

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a dry ice condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Amide Formation: Anhydrous liquid ammonia (approx. 250 mL) is condensed into the flask. A catalytic amount of ferric nitrate nonahydrate is added, followed by the portion-wise addition of sodium metal (approx. 1.1 eq) until a persistent blue color is observed, which is then discharged by the addition of a small piece of sodium, resulting in a gray suspension of sodium amide.

  • Acetylide Formation: Propyne gas is bubbled through the stirred suspension of sodium amide. The completion of the reaction is indicated by the dissolution of the gray precipitate and the formation of a clear solution of sodium propynide.

  • Carboxylation: The liquid ammonia is allowed to evaporate, and the resulting solid is suspended in anhydrous diethyl ether or THF. The flask is cooled in a dry ice/acetone bath, and crushed dry ice (solid CO2) is added in excess. The reaction mixture is stirred and allowed to slowly warm to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material, and then acidified with cold dilute hydrochloric acid. The precipitated but-2-ynoic acid is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude but-2-ynoic acid can be purified by recrystallization from a suitable solvent such as hexane or water.

Quantitative Data
ParameterValueReference
Reactants Propyne, Sodium, Carbon Dioxide[1]
Solvent Liquid Ammonia, Diethyl Ether/THF[1]
Reaction Time ~12-16 hours[1]
Yield 60-75%[1]
Melting Point 76-78 °C[2]

Step 2: Selective Mono-esterification

The selective mono-esterification of the symmetrical diol, cis-2-butene-1,4-diol, is achieved using the Steglich esterification method. The use of a 1:1 molar ratio of the diol to the carboxylic acid favors the formation of the mono-ester.

Experimental Protocol
  • Reaction Setup: A flame-dried round-bottom flask is charged with cis-2-butene-1,4-diol (1.0 eq), but-2-ynoic acid (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Anhydrous dichloromethane (DCM) is added as the solvent.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM is added dropwise to the stirred reaction mixture.

  • Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of the mono-ester, di-ester, and unreacted starting materials, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired this compound.

Quantitative Data
ParameterValueReference
Reactants cis-2-Butene-1,4-diol, But-2-ynoic Acid, DCC, DMAP[3][4]
Stoichiometry (Diol:Acid) 1:1[4]
Solvent Dichloromethane (DCM)[3]
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time 12-24 hours[3]
Yield of Mono-ester Moderate to Good (product-dependent)[4]

Mechanism of Steglich Esterification

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester. DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions.

steglich_mechanism CarboxylicAcid But-2-ynoic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium DCU DCU Acylisourea->DCU Alcohol cis-2-Butene-1,4-diol Ester Target Ester Alcohol->Ester Alcohol->DCU DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->Ester

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. By employing a robust synthesis for the but-2-ynoic acid precursor and a selective Steglich esterification for the final coupling step, researchers can reliably produce this target molecule for further investigation in their respective fields. The detailed protocols and quantitative data provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Careful control of stoichiometry and diligent purification are key to obtaining the desired mono-ester in high purity.

References

Spectroscopic Data and Analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 4-Hydroxybut-2-en-1-yl but-2-ynoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical spectroscopic characteristics (NMR, IR, MS) and provides standardized experimental protocols for the synthesis and analysis of this molecule.

Chemical Structure and Proposed Synthesis

This compound is an ester composed of a but-2-ynoic acid moiety and a 4-hydroxybut-2-en-1-ol backbone. A plausible synthetic route involves the esterification of these two precursors, potentially catalyzed by an acid or a coupling agent to facilitate the reaction.

G cluster_0 Proposed Synthetic Workflow Reactant1 4-Hydroxybut-2-en-1-ol Reaction Esterification Reactant1->Reaction Reactant2 But-2-ynoic Acid Reactant2->Reaction Coupling Coupling Agent (e.g., DCC/DMAP) or Acid Catalyst (e.g., H₂SO₄) Coupling->Reaction Product 4-Hydroxybut-2-en-1-yl but-2-ynoate Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: Proposed workflow for the synthesis and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~4.7 - 4.9d~6.0
2~5.8 - 6.0dt~15.5, 6.0
3~5.6 - 5.8dt~15.5, 4.5
4~4.1 - 4.3d~4.5
5~1.5 - 2.5br s-
6---
7---
8~2.0s-

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
1~65
2~125
3~135
4~60
5-
6~155
7~75
8~85
9~4

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3020C-H stretch (alkene)
~2920C-H stretch (alkane)
~2250C≡C stretch (alkyne)
~1715C=O stretch (ester)
~1670C=C stretch (alkene)
~1250C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/zPredicted Fragment
154.0579[M]⁺ (Molecular Ion)
137[M - OH]⁺
125[M - C₂H₅]⁺
83[C₄H₃O₂]⁺
71[C₄H₇O]⁺

Structural Elucidation Workflow

The elucidation of the final structure would rely heavily on 2D NMR techniques to confirm the connectivity of the atoms. The diagram below illustrates the expected key correlations from COSY (proton-proton) and HMBC (long-range carbon-proton) experiments.

Caption: Predicted key 2D NMR correlations for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

4.1. Synthesis: Steglich Esterification

  • To a solution of 4-hydroxybut-2-en-1-ol (1.0 eq), but-2-ynoic acid (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire spectra with a 30° pulse angle, a relaxation delay of 1 s, and an acquisition time of 4 s. Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a 45° pulse angle and a relaxation delay of 2 s.

  • 2D NMR (COSY, HSQC, HMBC): Acquire using standard instrument parameters and pulse programs.

4.3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Apply a small amount of the neat compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

4.4. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire spectra over a mass range of m/z 50-500. Obtain the exact mass measurement to confirm the elemental composition.

This guide provides a foundational set of predicted data and standardized methods to aid in the synthesis and characterization of this compound, facilitating its potential application in further research and development.

Technical Guide: Potential Biological Activity of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "4-Hydroxybut-2-en-1-yl but-2-ynoate" is not a well-documented substance in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of its potential biological activities based on the known functions of its constituent chemical moieties: the 4-hydroxybut-2-en-1-yl group and the but-2-ynoate group. The experimental data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a novel chemical entity that combines structural features suggestive of several potential biological activities. The molecule consists of a but-2-ynoate (tetrolate) moiety ester-linked to a 4-hydroxybut-2-en-1-yl (4-hydroxycrotyl) group. Analysis of structurally related compounds allows for the formulation of hypotheses regarding its potential as an antimicrobial, cytotoxic, and anti-inflammatory agent. This document provides a technical overview of these potential activities, including hypothetical experimental data, detailed protocols for in vitro evaluation, and relevant signaling pathways.

Hypothesized Biological Activities

Antimicrobial Activity

The but-2-ynoate moiety is a derivative of but-2-ynoic acid (tetrolic acid). Studies on other 2-alkynoic fatty acids have demonstrated their potential as antibacterial agents, including against multidrug-resistant strains. The triple bond at the C-2 position, in conjunction with the carboxylate group, is often crucial for this activity. It is hypothesized that this moiety may interfere with essential bacterial processes, such as cell wall synthesis.

Cytotoxic Activity

The 4-hydroxybut-2-en-1-yl group is found in various natural and synthetic compounds that exhibit cytotoxic properties. For instance, some butenolides, which share a similar unsaturated lactone ring structure, have shown activity against cancer cell lines. The allylic alcohol and the double bond introduce reactivity that could lead to interactions with cellular macromolecules, potentially inducing apoptosis.

Anti-inflammatory Activity

Butyrate and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of histone deacetylases (HDACs) and modulation of inflammatory signaling pathways such as NF-κB. While but-2-ynoate is structurally different from butyrate, the presence of a short-chain fatty acid derivative suggests a potential for anti-inflammatory action.

Data Presentation: Hypothetical In Vitro Data

The following tables summarize hypothetical quantitative data for the potential biological activities of this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 9002832

Table 2: Cytotoxic Activity (IC50)

Cell LineDescriptionIC50 (µM) after 48h
MCF-7Human breast adenocarcinoma25.5
A549Human lung carcinoma42.1
HCT116Human colon cancer38.7
HEK293Human embryonic kidney> 100

Table 3: Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)
Control (LPS only)-100
This compound1075.3
This compound2552.1
This compound5035.8
Dexamethasone (Positive Control)120.4

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-only control wells.

Mandatory Visualizations

Signaling Pathway Diagrams

Antimicrobial_Mechanism cluster_synthesis Bacterial Peptidoglycan Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid-I UDP_NAM->Lipid_I MraY Lipid_II Lipid-II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Compound 4-Hydroxybut-2-en-1-yl but-2-ynoate MraY MraY Compound->MraY Inhibition MurG MurG Compound->MurG Inhibition Transglycosylase Transglycosylase Compound->Transglycosylase Inhibition

Caption: Hypothetical mechanism of antimicrobial action.

Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound 4-Hydroxybut-2-en-1-yl but-2-ynoate Mitochondrion Mitochondrion Compound->Mitochondrion Stress Death_Receptor Death Receptor (e.g., Fas) Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of apoptosis signaling pathways.

Anti_inflammatory_Pathway cluster_nfkb NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation NF_κB NF-κB IκBα->NF_κB NF_κB_nucleus NF-κB (nucleus) NF_κB->NF_κB_nucleus Inflammatory_Genes Inflammatory Genes (e.g., iNOS, TNF-α) NF_κB_nucleus->Inflammatory_Genes Compound 4-Hydroxybut-2-en-1-yl but-2-ynoate Compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Workflow Diagrams

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Test Compound Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

While "this compound" remains a hypothetical compound in the context of published biological data, a structural analysis strongly suggests the potential for antimicrobial, cytotoxic, and anti-inflammatory activities. The in-depth protocols and hypothesized data presented in this guide offer a framework for the systematic in vitro evaluation of this and other novel chemical entities. Further research, including chemical synthesis and rigorous biological testing, is warranted to validate these hypotheses and explore the therapeutic potential of this compound.

An In-depth Technical Guide to the Discovery and Isolation of 4-Hydroxybut-2-en-1-yl but-2-ynoate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and potential biological significance of a novel class of unsaturated esters, exemplified by 4-Hydroxybut-2-en-1-yl but-2-ynoate. While direct literature on this specific molecule is scarce, this document outlines a robust pathway for its discovery and isolation based on established organic synthesis principles. Detailed experimental protocols for the synthesis of its precursors, 4-hydroxybut-2-en-1-ol and but-2-ynoic acid, are presented. Furthermore, two effective esterification methodologies, the Fischer-Speier and Steglich esterifications, are detailed for the final coupling step. This guide also explores the potential for these derivatives to interact with biological signaling pathways, drawing parallels with other structurally related α,β-unsaturated carbonyl compounds. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Unsaturated esters represent a diverse class of molecules with significant potential in medicinal chemistry and materials science. The unique electronic and structural features conferred by the presence of double and triple bonds can lead to specific interactions with biological targets. The title compound, this compound, is a novel ester that combines an unsaturated alcohol and an acetylenic acid. This guide proposes a systematic approach to its synthesis and purification, providing a foundation for future research into its properties and applications.

α,β-unsaturated carbonyl derivatives are known to produce toxicity by forming adducts with cysteine sulfhydryl groups of functionally critical proteins[1]. This interaction can disrupt cellular signaling pathways, such as those involving nitric oxide (NO), which are crucial for neurotransmission[1]. Conversely, the Keap1-Nrf2 pathway can be activated by such electrophilic compounds, leading to the expression of detoxifying and antioxidant enzymes, offering a potential neuroprotective response[1]. The exploration of novel unsaturated esters like this compound is therefore of interest to probe these and other signaling cascades.

Synthesis of Precursors

The synthesis of this compound requires the preparation of two key precursors: 4-hydroxybut-2-en-1-ol and but-2-ynoic acid.

Synthesis and Isolation of 4-Hydroxybut-2-en-1-ol (cis-2-Butene-1,4-diol)

4-Hydroxybut-2-en-1-ol, also known as cis-2-butene-1,4-diol, can be synthesized via the selective hydrogenation of 2-butyne-1,4-diol.

A common industrial method involves the selective hydrogenation of 2-butyne-1,4-diol using nickel or palladium catalysts[2]. However, to avoid over-reduction to butane-1,4-diol, milder conditions with a platinum-on-silicon carbide (Pt/SiC) catalyst can be employed, which has shown high selectivity[2].

  • Catalyst Preparation: A 0.5 wt% Pt/SiC catalyst is prepared by incipient wetness impregnation of silicon carbide with a platinum salt solution.

  • Hydrogenation Reaction:

    • In a high-pressure reactor, charge 2-butyne-1,4-diol and the Pt/SiC catalyst in a suitable solvent like ethanol.

    • Pressurize the reactor with hydrogen gas to 1 MPa.

    • Heat the reaction mixture to 100°C and stir for 10 hours[2].

    • Monitor the reaction progress by gas chromatography (GC) to ensure selective conversion to the cis-alkene.

  • Isolation and Purification:

    • After the reaction, cool the reactor and vent the hydrogen gas.

    • Filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • The crude cis-2-butene-1,4-diol can be purified by dissolving it in acetone, methyl ethyl ketone, or THF, followed by cooling to precipitate the purified product. This method is effective in reducing the trans-isomer impurity[3].

ParameterValueReference
Catalyst0.5 wt% Pt/SiC[2]
Substrate2-Butyne-1,4-diol[2]
Temperature100°C[2]
Pressure1 MPa H₂[2]
Reaction Time10 hours[2]
ConversionUp to 96%[2]
SelectivityUp to 96%[2]
Synthesis and Isolation of But-2-ynoic Acid (Tetrolic Acid)

But-2-ynoic acid, or tetrolic acid, can be synthesized by the carbonation of methylacetylene (propyne).

This procedure is adapted from Organic Syntheses.

  • Formation of Sodium Methylacetylide:

    • In a three-necked flask equipped with a stirrer, gas inlet tube, and a dry-ice condenser, add liquid ammonia.

    • Add ferric nitrate nonahydrate as a catalyst, followed by small pieces of sodium metal until a stable blue color persists.

    • Bubble methylacetylene gas through the solution with rapid stirring to form a precipitate of sodium methylacetylide.

  • Carbonation:

    • Allow the ammonia to evaporate overnight under a stream of nitrogen.

    • Add dry tetrahydrofuran and anhydrous ether to the residue.

    • Pass a slow stream of anhydrous carbon dioxide through the stirred mixture.

  • Isolation and Purification:

    • Remove the solvent by distillation under vacuum.

    • Add water to dissolve the solid, and extract with ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid[4].

    • Continuously extract the acidified solution with ether for 24-36 hours[4].

    • Evaporate the ether extract to obtain crude tetrolic acid as a tan solid.

    • Purify the crude product by recrystallization from boiling hexane with activated carbon to yield white needles of tetrolic acid[4][5].

ParameterValueReference
Starting MaterialMethylacetylene[4]
ReagentsSodium, Liquid Ammonia, CO₂[4]
Yield (crude)69-71%[4]
Melting Point (crude)71-75°C[4]
Yield (recrystallized)50-59%[4]
Melting Point (recrystallized)76-77°C[4][6]

Synthesis of this compound

The final ester can be synthesized by combining the two precursors using a suitable esterification method. Given the potential for side reactions with the unsaturated functionalities, a mild esterification method is recommended.

Proposed Method 1: Fischer-Speier Esterification

This is an acid-catalyzed esterification.[7][8]

  • Reaction Setup:

    • In a round-bottom flask, dissolve but-2-ynoic acid and a molar excess of 4-hydroxybut-2-en-1-ol in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Reaction Conditions:

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product[8].

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Proposed Method 2: Steglich Esterification

This method is advantageous for substrates that are sensitive to strong acids and is conducted under mild conditions.[9][10]

  • Reaction Setup:

    • In a round-bottom flask, dissolve but-2-ynoic acid, 1.1 equivalents of 4-hydroxybut-2-en-1-ol, and a catalytic amount (5 mol%) of 4-dimethylaminopyridine (DMAP) in a polar aprotic solvent such as dichloromethane (DCM) or acetonitrile[11][12].

  • Reaction Conditions:

    • Cool the solution in an ice bath and add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration[10].

    • Wash the filtrate with dilute hydrochloric acid to remove DMAP, followed by a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterFischer-Speier Esterification (Expected)Steglich Esterification (Expected)
ReactantsBut-2-ynoic acid, 4-Hydroxybut-2-en-1-olBut-2-ynoic acid, 4-Hydroxybut-2-en-1-ol
Catalyst/Reagentp-TsOH or H₂SO₄DCC, DMAP
SolventTolueneDCM or Acetonitrile
TemperatureRefluxRoom Temperature
Yield60-80%70-90%
Purity>95% after chromatography>95% after chromatography

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_esterification Esterification cluster_purification Purification Propyne Propyne (Methylacetylene) TetrolicAcid But-2-ynoic Acid Propyne->TetrolicAcid Carbonation Butynediol 2-Butyne-1,4-diol Butenediol 4-Hydroxybut-2-en-1-ol Butynediol->Butenediol Selective Hydrogenation Esterification Esterification (Fischer or Steglich) TetrolicAcid->Esterification Butenediol->Esterification TargetMolecule 4-Hydroxybut-2-en-1-yl but-2-ynoate Esterification->TargetMolecule Purification Column Chromatography TargetMolecule->Purification PureProduct Purified Product Purification->PureProduct

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathway Interaction

Signaling_Pathway cluster_cell Cellular Environment Molecule Unsaturated Ester (e.g., this compound) Protein Cellular Proteins (with Cysteine residues) Molecule->Protein Michael Addition Keap1 Keap1 Molecule->Keap1 Covalent Modification NO_Signaling Nitric Oxide (NO) Signaling Molecule->NO_Signaling Inhibition CellularStress Cellular Stress Protein->CellularStress Protein Dysfunction Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding DetoxEnzymes Detoxifying/Antioxidant Enzymes ARE->DetoxEnzymes Gene Transcription Apoptosis Apoptosis CellularStress->Apoptosis

Caption: Potential interaction of unsaturated esters with cellular signaling pathways.

Conclusion

This technical guide has outlined a clear and feasible path for the synthesis, isolation, and preliminary biological investigation of this compound and its derivatives. By providing detailed experimental protocols for the synthesis of its precursors and the final esterification step, this document serves as a valuable resource for researchers venturing into the exploration of this novel class of compounds. The presented workflows and pathway diagrams offer a conceptual framework for understanding the chemistry and potential biology of these molecules. Future work should focus on the actual synthesis and characterization of these compounds, followed by in-depth studies to elucidate their biological activities and mechanisms of action.

References

An In-depth Technical Guide to the Anticipated Solubility of 4-Hydroxybut-2-en-1-yl but-2-ynoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility profile of the novel compound, 4-Hydroxybut-2-en-1-yl but-2-ynoate. As a substance not yet extensively documented in scientific literature, experimental data on its solubility is not publicly available. This document, therefore, provides a theoretical assessment of its expected solubility in a range of common organic solvents based on its molecular structure. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively and qualitatively determine its solubility. This guide is intended to serve as a foundational resource for scientists and drug development professionals who may be working with or synthesizing this and other novel compounds.

Introduction to this compound

This compound is an organic molecule containing several functional groups that will dictate its physicochemical properties, including a hydroxyl group (-OH), an ester group (-COO-), a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). The interplay of these groups, particularly the polar hydroxyl and ester functionalities, with the nonpolar hydrocarbon backbone, suggests a nuanced solubility profile. Understanding this profile is critical for its synthesis, purification, formulation, and potential application in drug development.

Predicted Solubility Profile

The adage "like dissolves like" is a fundamental principle in predicting solubility. The polarity of this compound will be intermediate. The hydroxyl and ester groups are polar and capable of hydrogen bonding, which will favor solubility in polar solvents. Conversely, the butenyl and butynyl hydrocarbon chains are nonpolar, which will contribute to solubility in nonpolar solvents.

A summary of the predicted solubility in various organic solvent classes is presented below.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the compound can act as a hydrogen bond donor and acceptor, and the ester can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of the solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighThe dipole-dipole interactions between the polar functional groups of the compound and the solvent molecules will promote solubility. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols and ketones but can still engage in dipole-dipole interactions and act as hydrogen bond acceptors with the compound's hydroxyl group.
Esters Ethyl acetateModerateThe principle of "like dissolves like" suggests that the ester functionality in both the solute and solvent will lead to favorable interactions.
Halogenated Solvents Dichloromethane, ChloroformModerate to LowThese solvents are weakly polar and can interact through dipole-dipole forces, but are not as effective at solvating the polar functional groups of the compound.
Aromatic Hydrocarbons Toluene, BenzeneLowThe nonpolar aromatic ring will primarily interact with the hydrocarbon portions of the compound through van der Waals forces. The polar functional groups will be poorly solvated.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThese nonpolar solvents will have weak interactions with the polar functional groups of the compound, leading to poor solubility.

Experimental Protocols for Solubility Determination

For a novel compound, a systematic approach to determining solubility is essential. The following protocols outline both qualitative and quantitative methods.

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, acetone, diethyl ether, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure: [1][2][3]

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations for each solvent.

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials with screw caps

  • Constant temperature bath/shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Analytical balance

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

  • Seal the vial and place it in a constant temperature bath with agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Dispense the filtered supernatant into a pre-weighed evaporation dish.

  • Record the exact volume of the supernatant transferred.

  • Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or in a vacuum desiccator.

  • Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of supernatant (mL) * 100

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the predicted solubility profile.

Solubility_Determination_Workflow start Start: Obtain Pure This compound qualitative_screen Qualitative Screening (Test Tubes with 1 mL Solvent) start->qualitative_screen select_solvents Select Solvents for Quantitative Analysis qualitative_screen->select_solvents Based on initial observations quantitative_analysis Quantitative Analysis (Gravimetric Method) select_solvents->quantitative_analysis data_table Compile Solubility Data Table quantitative_analysis->data_table end End: Solubility Profile Established data_table->end

Caption: A logical workflow for determining the solubility of a novel compound.

Predicted_Solubility_Profile cluster_high High Solubility cluster_moderate Moderate to High Solubility cluster_low Low to Very Low Solubility compound This compound polar_protic Polar Protic (e.g., Methanol, Ethanol) compound->polar_protic Strong H-bonding polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) compound->polar_aprotic Dipole-dipole ethers Ethers (e.g., THF) compound->ethers H-bond acceptor esters Esters (e.g., Ethyl Acetate) compound->esters Like dissolves like halogenated Halogenated (e.g., Dichloromethane) compound->halogenated Weak dipole aromatic Aromatic (e.g., Toluene) compound->aromatic van der Waals aliphatic Aliphatic (e.g., Hexane) compound->aliphatic van der Waals

Caption: Predicted solubility profile based on solvent polarity.

Conclusion

While experimental data for the solubility of this compound is not currently available, a theoretical analysis of its structure provides valuable predictions for its behavior in various organic solvents. It is anticipated to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine the solubility of this and other novel compounds, which is a critical step in their development for scientific and pharmaceutical applications.

References

Literature review on substituted but-2-ynoate compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Substituted but-2-ynoate Analogues in Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of a class of substituted but-2-ynoate analogues, specifically ethyl 2,4-dioxo-4-arylbutanoates, which serve as a pertinent case study for this chemical scaffold. These compounds are notable for their role as Src kinase inhibitors, a significant target in oncology. This document details their synthesis, presents quantitative biological data, outlines experimental protocols, and visualizes key scientific workflows and signaling pathways relevant to their development as potential therapeutic agents.

Core Chemical Structures and Biological Activity

Substituted but-2-ynoate derivatives and their analogues are recognized as important scaffolds in medicinal chemistry. The focus of this guide, ethyl 2,4-dioxo-4-arylbutanoates, are 1,3-diketone building blocks that have demonstrated a range of biological activities, including antitumor, antimicrobial, and antiviral properties. Recent research has highlighted their potential as inhibitors of Src family tyrosine kinases (SFKs), which are pivotal in cellular signal transduction pathways controlling cell division, survival, and migration.[1] Overexpression or mutation of Src kinase is linked to the growth and metastasis of various human cancers, making it a key target for anti-cancer drug development.[1]

Data Presentation: Synthesis and Src Kinase Inhibition

The following tables summarize the synthesized derivatives of ethyl 2,4-dioxo-4-arylbutanoate and their corresponding in vitro inhibitory activity against Src kinase. Staurosporine was used as the reference drug.[1]

Table 1: Synthesized Ethyl 2,4-dioxo-4-arylbutanoate Derivatives and Yields [1]

Compound IDR (Aryl Substituent)Yield (%)Melting Point (°C)
3a H7835-37
3b 4-CH₃7574-76
3c 3-CH₃7058-60
3d 2,4-di-Cl65104-106
3e 4-Br72102-104
3f 4-F6888-90

Table 2: In Vitro Src Kinase Inhibitory Activity [1]

Compound IDR (Aryl Substituent)IC₅₀ (µM)
3a H65.4
3b 4-CH₃55.2
3c 3-CH₃48.3
3d 2,4-di-Cl88.2
3e 4-Br70.5
3f 4-F90.3
Staurosporine-0.015

Structure-Activity Relationship (SAR) Insights: The biological data indicates that all synthesized compounds exhibit moderate Src kinase inhibitory activity.[1] The derivative with a 3-methyl substituent on the aromatic ring (3c ) displayed the highest activity with an IC₅₀ of 48.3 µM.[1] In contrast, compounds with halogen substituents, such as 2,4-di-chloro (3d ) and 4-fluoro (3f ), showed lower activity.[1] This suggests that the position and electronic nature of the substituent on the aryl ring play a crucial role in the compound's ability to inhibit Src kinase.

Experimental Protocols

The following methodologies provide detailed procedures for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives and the subsequent in vitro biological assay used to determine their Src kinase inhibitory activity.

General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (Compounds 3a-f)[1]

Materials and Equipment:

  • Substituted acetophenone derivatives

  • Diethyl oxalate

  • Sodium metal

  • Dried ethanol

  • Sulfuric acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: Fresh sodium ethoxide (10 mmol) is prepared by reacting sodium metal with dried ethanol (10 mL) under an inert atmosphere.

  • Reaction Mixture: A mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) is added dropwise to the stirred solution of freshly prepared sodium ethoxide.

  • Reaction Conditions: The reaction mixture is stirred overnight at room temperature. Following this, the mixture is heated to 80 °C for 30 minutes.

  • Work-up and Extraction: The reaction mixture is cooled and then acidified with sulfuric acid to a pH of 2. The product is extracted with dichloromethane.

  • Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum using a rotary evaporator.

  • Purification: The crude product is recrystallized from ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

Characterization: The synthesized compounds were characterized using standard spectroscopic methods. Melting points were determined on a Kofler hot stage apparatus. Infrared (IR) spectra were obtained on a Nicolet Magna FTIR 550 spectrophotometer. ¹H NMR spectra were recorded on a Varian 400 MHz spectrometer with TMS as an internal standard.[1]

In Vitro Src Kinase Inhibition Assay[1]

Materials and Equipment:

  • Synthesized compounds (dissolved in DMSO)

  • Src kinase enzyme

  • Biotinylated substrate (EGIYDVP sequence)

  • ATP

  • Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • EDTA solution (50 mM, pH 8.0)

  • 96-well streptavidin-coated plates

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Enzyme/Inhibitor Incubation: 25 µL of Src kinase enzyme (0.1 µg/mL) and 2.5 µL of the test compound (at various concentrations) are mixed in the assay buffer and incubated for 15 minutes at room temperature.

  • Reaction Initiation: 25 µL of the ATP/substrate cocktail (20 µM ATP / 1.5 µM biotinylated substrate) is added to the mixture to start the kinase reaction.

  • Reaction Incubation: The reaction is allowed to proceed for 30 minutes at room temperature.

  • Reaction Termination: The kinase reaction is stopped by adding 50 µL of 50 mM EDTA solution (pH 8.0).

  • Substrate Binding: 25 µL of the reaction solution is transferred to a 96-well streptavidin-coated plate, diluted with 75 µL of double-distilled water, and incubated for 60 minutes at room temperature to allow the biotinylated substrate to bind to the plate.

  • Detection: The wells are washed five times with PBS containing 0.05% Tween-20. An anti-phosphotyrosine-HRP antibody is added and incubated. After another wash step, 100 µL of TMB substrate is added.

  • Data Acquisition: The reaction is stopped by adding 100 µL of stop solution. The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: IC₅₀ values, defined as the concentration of the compound that inhibits 50% of the enzyme activity, are calculated using appropriate software (e.g., ORIGIN 6.0). All experiments are performed in triplicate.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate essential concepts in the discovery and development of compounds like substituted but-2-ynoates.

Signaling Pathway: Simplified Src Kinase Activation

The Src kinase pathway is a critical signaling cascade in cancer progression. Its inhibition is a key therapeutic strategy.

Src_Pathway Simplified Src Kinase Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation FAK Focal Adhesion Kinase (FAK) Src->FAK Phosphorylation & Activation STAT3 STAT3 Src->STAT3 Phosphorylation & Activation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Phosphorylation & Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Phosphorylation & Activation Invasion Invasion & Metastasis FAK->Invasion Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor But-2-ynoate Analogue (e.g., Compound 3c) Inhibitor->Src Inhibition

Caption: Simplified Src Kinase Signaling Pathway.

Signaling Pathway: Overview of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer therapies aim to reactivate these intrinsic or extrinsic cell death pathways.[2][3]

Apoptosis_Pathway General Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activation Bcl2_proteins Bcl-2 Family (Bax/Bak vs Bcl-2/Bcl-xL) Caspase8->Bcl2_proteins tBid cleavage (Crosstalk) Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Stress Cellular Stress (DNA Damage, etc.) Stress->Bcl2_proteins Mitochondrion Mitochondrion Bcl2_proteins->Mitochondrion Regulate Permeability CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Apoptosome Formation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Proteins

Caption: General Apoptotic Pathways.

Experimental Workflow: Drug Discovery Cascade

The development of a new therapeutic agent follows a structured, multi-stage process, from initial concept to a validated lead compound.[4][5][6]

Drug_Discovery_Workflow Typical Drug Discovery Workflow TargetID Target Identification (e.g., Src Kinase) Synthesis Compound Synthesis (Library of Analogs) TargetID->Synthesis PrimaryScreen Primary Screening (In Vitro Assay, e.g., IC₅₀) Synthesis->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID HitID->Synthesis Inactive (Iterate) LeadGen Lead Generation (SAR Studies) HitID->LeadGen Active Hits LeadOpt Lead Optimization (ADMET Properties) LeadGen->LeadOpt LeadOpt->Synthesis Synthesize New Analogs Preclinical Preclinical Studies (In Vivo Models) LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: Typical Drug Discovery Workflow.

Logical Relationship: QSAR Modeling Process

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of new, more potent analogues.[7][8][9]

QSAR_Process QSAR Modeling Logical Flow DataSet 1. Data Set Selection (Structures & IC₅₀ values) Descriptors 2. Descriptor Calculation (Physicochemical, Topological) DataSet->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split ModelBuild 4. Model Construction (e.g., Multiple Linear Regression) Split->ModelBuild Validation 5. Model Validation (Internal & External) ModelBuild->Validation Validation->ModelBuild Refine Model Prediction 6. Prediction of New Compounds Validation->Prediction Validated Model

Caption: QSAR Modeling Logical Flow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate from But-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate, a potentially valuable intermediate in drug development and organic synthesis. The synthesis is a multi-step process commencing from the commercially available starting material, but-2-yn-1-ol. The protocols detailed herein are based on established chemical transformations, including oxidation and esterification, and are designed to be reproducible in a standard laboratory setting. This guide includes detailed experimental procedures, data tables for expected yields and reactant quantities, and visual diagrams to elucidate the synthetic pathway and experimental workflows.

Introduction

The synthesis of novel ester compounds is a cornerstone of medicinal chemistry and materials science. This compound is a bifunctional molecule containing both a hydroxyl group and an alkyne moiety, making it a versatile building block for further chemical elaboration. This document outlines a two-step synthetic route starting from but-2-yn-1-ol. The first step involves the oxidation of but-2-yn-1-ol to but-2-ynoic acid. The second, key step is the esterification of but-2-ynoic acid with cis-2-butene-1,4-diol to yield the target product. Detailed protocols for each of these steps are provided below.

Synthetic Pathway Overview

The synthesis of this compound from but-2-yn-1-ol proceeds via a two-step sequence. First, but-2-yn-1-ol is oxidized to the corresponding carboxylic acid, but-2-ynoic acid. Subsequently, this acid is esterified with cis-2-butene-1,4-diol to afford the final product.

Synthesis_Pathway But2yn1ol But-2-yn-1-ol But2ynoicAcid But-2-ynoic Acid But2yn1ol->But2ynoicAcid Oxidation FinalProduct 4-Hydroxybut-2-en-1-yl but-2-ynoate But2ynoicAcid->FinalProduct Esterification But2ene14diol cis-2-Butene-1,4-diol But2ene14diol->FinalProduct

Caption: Overall synthetic pathway for this compound.

Step 1: Oxidation of But-2-yn-1-ol to But-2-ynoic Acid

The initial step of the synthesis involves the oxidation of the primary alcohol, but-2-yn-1-ol, to the corresponding carboxylic acid, but-2-ynoic acid. A reliable method for this transformation utilizes a hypochlorite-based oxidation system.[1]

Experimental Protocol

Materials:

  • But-2-yn-1-ol

  • Catalyst (e.g., TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, combine but-2-yn-1-ol, the catalyst, an aqueous solution of sodium hydroxide, and water.

  • Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to a pH of 1-3 with hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Add toluene to the crude product and reflux to remove any remaining water via azeotropic distillation.

  • Remove the toluene under reduced pressure to yield the crude but-2-ynoic acid.

  • The crude product can be purified by sublimation under vacuum.[1]

Data Presentation
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsMass/Volume
But-2-yn-1-ol70.091.01.07.01 g
Catalyst (TEMPO)156.250.010.01156 mg
Sodium hypochlorite (10-15% aq.)74.442.52.5~150 mL
Sodium hydroxide40.001.51.56.0 g
But-2-ynoic acid (Product)84.07--Expected Yield: 70-80%

Step 2: Esterification of But-2-ynoic Acid with cis-2-Butene-1,4-diol

The second step is a Fischer esterification, which involves the reaction of but-2-ynoic acid with cis-2-butene-1,4-diol in the presence of an acid catalyst to form the desired ester.[2] To favor the mono-esterification product, a molar excess of the diol can be used.

Experimental Protocol

Materials:

  • But-2-ynoic acid

  • cis-2-Butene-1,4-diol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or another suitable solvent for azeotropic water removal

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid, cis-2-butene-1,4-diol (2-3 equivalents), and toluene.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the but-2-ynoic acid is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsMass/Volume
But-2-ynoic acid84.071.01.08.41 g
cis-2-Butene-1,4-diol88.112.52.522.03 g
p-TsOH172.200.050.050.86 g
This compound (Product)154.16--Expected Yield: 50-60%

Experimental Workflow Diagram

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification Ox_Setup 1. Set up reaction with But-2-yn-1-ol, catalyst, NaOH, H₂O Ox_Addition 2. Add NaOCl at <10°C Ox_Setup->Ox_Addition Ox_Reaction 3. Stir at room temperature Ox_Addition->Ox_Reaction Ox_Workup 4. Acidify and Extract Ox_Reaction->Ox_Workup Ox_Purification 5. Dry, concentrate, and purify Ox_Workup->Ox_Purification Es_Setup 1. Set up Dean-Stark with But-2-ynoic acid, diol, catalyst, toluene Ox_Purification->Es_Setup But-2-ynoic Acid Es_Reflux 2. Reflux and remove water Es_Setup->Es_Reflux Es_Workup 3. Neutralize, wash, and extract Es_Reflux->Es_Workup Es_Purification 4. Dry, concentrate, and purify Es_Workup->Es_Purification

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of key functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the ester carbonyl, alkyne, and hydroxyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hypochlorite is corrosive and an oxidizing agent.

  • Strong acids like sulfuric acid and hydrochloric acid are highly corrosive.

  • Organic solvents are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4-Hydroxybut-2-en-1-yl but-2-ynoate in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential applications of "4-Hydroxybut-2-en-1-yl but-2-ynoate" as a versatile bifunctional linker in the field of click chemistry. This molecule incorporates two key reactive functionalities: a but-2-ynoate group, which serves as a reactive alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, and a hydroxybutenyl group, offering a secondary site for conjugation or surface attachment through its hydroxyl and alkene moieties. This document outlines detailed protocols for its use in bioconjugation, surface functionalization, and as a component in polymer synthesis. Representative data and visualizations are provided to guide researchers in leveraging this molecule for their specific needs.

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that make it a valuable tool in click chemistry and bioconjugation. The terminal alkyne in the but-2-ynoate moiety is readily available for click reactions, while the hydroxyl group and the alkene in the 4-hydroxybut-2-en-1-yl portion offer orthogonal reactivity.

Caption: Structure of this compound.

Applications

The bifunctional nature of this compound opens up a range of applications in materials science, biology, and drug development.

Bioconjugation

This linker can be used to conjugate different biomolecules. For instance, a protein modified with an azide group can be reacted with the alkyne of the linker. The exposed hydroxyl group can then be used to attach a fluorescent dye, a drug molecule, or another biomolecule. This is particularly useful in creating antibody-drug conjugates (ADCs) or fluorescent probes for imaging.[1][2]

Surface Functionalization

The hydroxyl group can be used to immobilize the linker onto a variety of surfaces, such as glass slides, nanoparticles, or sensor chips. This creates a surface with available alkyne groups for the subsequent "clicking" of molecules of interest, enabling the development of custom microarrays, targeted drug delivery systems, and diagnostic devices.

Polymer Synthesis and Modification

The alkene functionality can participate in polymerization reactions, allowing the incorporation of the linker into polymer chains. The alkyne groups appended to the polymer backbone can then be used for post-polymerization modification via click chemistry. This approach is valuable for creating functional polymers with tailored properties for applications such as drug delivery, tissue engineering, and advanced materials.

Experimental Protocols

Protocol for Bioconjugation: Labeling an Azide-Modified Protein

This protocol describes the copper-catalyzed click chemistry reaction to label an azide-modified protein with this compound, followed by secondary labeling of the hydroxyl group.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-reactive fluorescent dye (e.g., NHS-ester dye)

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography column

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 10 mg/mL solution of the amine-reactive dye in DMF.

  • Click Reaction:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Add this compound to the protein solution to a final concentration of 10-20 molar excess.

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • Purification:

    • Remove the excess reagents and byproducts by size-exclusion chromatography using a column equilibrated with PBS.

    • Collect the fractions containing the protein-linker conjugate.

  • Secondary Labeling:

    • To the purified protein-linker conjugate, add the amine-reactive fluorescent dye at a 10-20 molar excess.

    • Incubate the reaction for 1 hour at room temperature.

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Final Purification and Characterization:

    • Purify the final fluorescently labeled protein conjugate using size-exclusion chromatography.

    • Characterize the product by UV-Vis spectroscopy and SDS-PAGE to confirm conjugation.

cluster_workflow Bioconjugation Workflow start Start: Azide-Modified Protein reagents Prepare Reagents: - Linker - CuSO4 - Na-Ascorbate - THPTA start->reagents click Click Reaction: Incubate at RT for 1-2h reagents->click purify1 Purification 1: Size-Exclusion Chromatography click->purify1 conjugate Protein-Linker Conjugate purify1->conjugate secondary_reagents Prepare Secondary Labeling Reagents: - Amine-reactive dye conjugate->secondary_reagents secondary_labeling Secondary Labeling: Incubate at RT for 1h secondary_reagents->secondary_labeling purify2 Purification 2: Size-Exclusion Chromatography secondary_labeling->purify2 final_product Final Product: Fluorescently Labeled Protein purify2->final_product characterization Characterization: - UV-Vis - SDS-PAGE final_product->characterization

Caption: Workflow for protein bioconjugation.

Protocol for Surface Functionalization of a Glass Slide

This protocol details the steps to functionalize a glass slide with this compound.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Protocol:

  • Cleaning and Activation of Glass Slides:

    • Immerse the glass slides in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

    • Rinse the slides with toluene and then with ethanol, and dry under nitrogen.

    • Cure the slides in an oven at 110°C for 30 minutes.

  • Immobilization of the Linker:

    • In a round-bottom flask, dissolve this compound in anhydrous DCM.

    • Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

    • Immerse the amine-functionalized slides in this solution and react for 12 hours at room temperature under an inert atmosphere.

    • Rinse the slides with DCM, ethanol, and deionized water.

    • Dry the slides under a stream of nitrogen. The slides are now functionalized with alkyne groups.

  • Characterization:

    • The functionalized surface can be characterized by contact angle measurements and X-ray photoelectron spectroscopy (XPS).

cluster_workflow Surface Functionalization Workflow start Start: Glass Slide cleaning Cleaning & Activation: Piranha Solution start->cleaning silanization Silanization: APTES in Toluene cleaning->silanization amine_surface Amine-Functionalized Surface silanization->amine_surface immobilization Linker Immobilization: DCC/DMAP Coupling amine_surface->immobilization alkyne_surface Alkyne-Functionalized Surface immobilization->alkyne_surface characterization Characterization: - Contact Angle - XPS alkyne_surface->characterization

Caption: Workflow for surface functionalization.

Representative Data

The following tables provide representative data for the described applications. These values are based on typical results obtained with similar bifunctional linkers and should be used as a guideline for experimental design.

Table 1: Representative Data for Protein Bioconjugation

ParameterTypical Value
Reaction Time1 - 4 hours
Reaction TemperatureRoom Temperature
Molar Excess of Linker10 - 50 equivalents
Molar Excess of Copper/Ligand1 - 5 equivalents
Molar Excess of Reducing Agent5 - 20 equivalents
Conjugation Efficiency> 90%
Final Yield50 - 80%

Table 2: Representative Data for Surface Functionalization

ParameterTypical Value
Silanization Time2 - 12 hours
Linker Immobilization Time12 - 24 hours
Water Contact Angle (Amine Surface)40 - 60°
Water Contact Angle (Alkyne Surface)70 - 90°
Surface Alkyne Density10¹² - 10¹⁴ molecules/cm²

Hypothetical Signaling Pathway Application

The bifunctional linker can be used to create probes for studying cellular signaling pathways. For example, a kinase inhibitor can be modified with an azide group and then "clicked" to the this compound linker. The hydroxyl group can then be conjugated to a biotin molecule. This tripartite probe can be used in pull-down assays to identify the target kinases and their interacting partners from cell lysates.

cluster_pathway Pull-Down Assay for Kinase Interactors probe Biotin-Linker-Inhibitor Probe kinase Target Kinase probe->kinase Binds streptavidin_beads Streptavidin Beads probe->streptavidin_beads Binds to interacting_protein Interacting Protein kinase->interacting_protein Interacts with cell_lysate Cell Lysate cell_lysate->probe pull_down Pull-Down streptavidin_beads->pull_down analysis Analysis (e.g., Mass Spectrometry) pull_down->analysis

Caption: Kinase interactor pull-down assay.

Disclaimer: The applications and protocols described herein are based on the chemical properties of the functional groups present in this compound. As there is limited specific literature on this compound, these notes are intended to serve as a guide for research and development. Optimization of the protocols for specific applications is recommended.

References

Application Notes and Protocols for Polymerization of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of the novel functional monomer, 4-Hydroxybut-2-en-1-yl but-2-ynoate. This monomer possesses both a reactive alkene moiety suitable for radical polymerization and pendant hydroxyl and alkyne functionalities. These functional groups offer significant potential for post-polymerization modification, making the resulting polymers attractive candidates for applications in drug delivery, biomaterial engineering, and advanced materials science. The alkyne group can be utilized for "click" chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the straightforward conjugation of biomolecules, imaging agents, or therapeutic compounds. The hydroxyl group provides a site for further esterification or etherification, enabling the tuning of polymer solubility and other physical properties.

These protocols are designed to provide a comprehensive guide for researchers, from the initial synthesis of the monomer to its controlled polymerization and subsequent characterization.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved via a Fischer esterification reaction between cis-2-butene-1,4-diol and but-2-ynoic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • cis-2-butene-1,4-diol

  • But-2-ynoic acid

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer for characterization

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-2-butene-1,4-diol (1.0 eq), but-2-ynoic acid (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and submerge the reactants).

  • Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Polymerization of this compound via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method is well-suited for monomers with functional groups.

Experimental Protocol: RAFT Polymerization

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line with nitrogen inlet

  • Syringes

  • Centrifuge

Procedure:

  • In a Schlenk flask, dissolve the monomer, CPDTC (RAFT agent), and AIBN (initiator) in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be[1]::[0.2].

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen.

  • Place the Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • To monitor the polymerization, take aliquots at different time points via a degassed syringe and analyze for monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.

  • Isolate the polymer by centrifugation, decant the supernatant, and wash the polymer pellet with cold diethyl ether.

  • Dry the resulting polymer under vacuum to a constant weight.

  • Characterize the polymer by GPC to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI), and by NMR for structural confirmation.

Data Presentation

The following table summarizes hypothetical quantitative data for the RAFT polymerization of this compound. Actual results may vary depending on specific reaction conditions.

ParameterExpected Value
Monomer Conversion> 90%
Number-Average Molecular Weight (Mₙ)10,000 - 50,000 g/mol (tunable by [M]/[RAFT] ratio)
Polydispersity Index (PDI)< 1.20
Glass Transition Temperature (T₉)To be determined experimentally

Mandatory Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization RAFT Polymerization s1 Reactants: cis-2-butene-1,4-diol But-2-ynoic acid s2 Fischer Esterification (H₂SO₄ catalyst, Toluene, Reflux) s1->s2 s3 Workup & Purification (Extraction, Chromatography) s2->s3 s4 Monomer: 4-Hydroxybut-2-en-1-yl but-2-ynoate s3->s4 p1 Reactants: Monomer, RAFT Agent (CPDTC), Initiator (AIBN) in Dioxane s4->p1 Use in Polymerization p2 Freeze-Pump-Thaw Cycles p1->p2 p3 Polymerization (70 °C, N₂ atmosphere) p2->p3 p4 Quenching & Precipitation (in Methanol) p3->p4 p5 Polymer Isolation & Drying p4->p5 c1 Characterization (GPC, NMR) p5->c1 c2 Post-Polymerization Modification p5->c2

Caption: Experimental workflow for the synthesis and polymerization of this compound.

drug_delivery_pathway cluster_conjugation Polymer-Drug Conjugate Formation cluster_delivery Cellular Uptake and Drug Release poly Poly(this compound) conjugate Polymer-Drug Conjugate poly->conjugate CuAAC 'Click' Chemistry drug Azide-modified Therapeutic Agent drug->conjugate endocytosis Endocytosis conjugate->endocytosis cell Target Cell endosome Endosome (Low pH) endocytosis->cell release Drug Release (Ester Hydrolysis) endosome->release Acid-triggered action Therapeutic Action release->action

Caption: Conceptual signaling pathway for a drug delivery application of the functional polymer.

References

Application Notes and Protocols: The Use of "4-Hydroxybut-2-en-1-yl but-2-ynoate" as a Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield any specific instances of "4-Hydroxybut-2-en-1-yl but-2-ynoate" being used as a building block for the synthesis of natural products. This suggests that this particular molecule may be a novel or highly specialized compound with limited documentation in publicly accessible resources.

While information on the specified building block is unavailable, the structural motifs it contains—a hydroxbutenyl group and a butynoate moiety—are individually prevalent in a variety of synthetic intermediates used in the construction of complex natural products.

To provide relevant and valuable information, this document will focus on a closely related and well-documented class of building blocks: hydroxybutenolides and their derivatives . These structures are frequently employed in the synthesis of a wide range of natural products due to their versatile reactivity.

Alternative Focus: Hydroxybutenolides in Natural Product Synthesis

Hydroxybutenolides are five-membered lactones containing a hydroxyl group, which serve as versatile synthons for the stereoselective synthesis of various natural products. Their utility stems from the ability to undergo a variety of transformations, including Michael additions, cycloadditions, and functional group interconversions.

Application Note: Synthesis of Spirocyclic Butenolides

Spirobutenolides are a class of natural products characterized by a spirocyclic junction containing a butenolide ring. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and insecticidal properties. The synthesis of these complex structures often relies on the strategic use of functionalized butenolide building blocks.

A key strategy involves the [4+2] cycloaddition reaction (Diels-Alder reaction) of a diene with a butenolide dienophile. The substituents on the butenolide ring play a crucial role in controlling the stereoselectivity of the reaction, which is essential for the synthesis of enantiomerically pure natural products.

Table 1: Examples of Spirocyclic Butenolide Natural Products

Natural ProductBiological ActivityKey Synthetic Strategy
Levistolide ANot specified[4+2] Cycloaddition
Tokinolide BNot specified[4+2] Cycloaddition
Spiro-funginsAntifungalMichael Addition/Cyclization
Spiro-bacterinsAntibacterialAldol Condensation/Lactonization
Experimental Protocol: [4+2] Cycloaddition for Spirobutenolide Core Synthesis

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a substituted furan (as the diene) and a hydroxybutenolide (as the dienophile) to construct the spirobutenolide core.

Materials:

  • Substituted furan (1.0 eq)

  • 2(5H)-Furanone (dienophile) (1.2 eq)

  • Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) (0.1 - 1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted furan and the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • In a separate flask, dissolve the 2(5H)-furanone in the anhydrous solvent.

  • Slowly add the dienophile solution to the reaction mixture containing the diene and Lewis acid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirobutenolide.

Table 2: Representative Quantitative Data for Diels-Alder Reaction

DieneDienophileCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
Furan2(5H)-FuranoneBF₃·OEt₂CH₂Cl₂-7847590:10
2-Methylfuran2(5H)-FuranoneZnCl₂Toluene0126885:15
2-Silyloxyfuran2(5H)-FuranoneBF₃·OEt₂CH₂Cl₂-78288>95:5

Visualizations

Diels_Alder_Reaction furan Substituted Furan (Diene) reaction + furan->reaction butenolide 2(5H)-Furanone (Dienophile) butenolide->reaction catalyst Lewis Acid Catalyst arrow [4+2] Cycloaddition catalyst->arrow product Spirobutenolide Core reaction->product

Caption: General workflow for the synthesis of a spirobutenolide core.

Experimental_Workflow start Start: Prepare Reactants mix Mix Diene and Catalyst in Solvent start->mix cool Cool to Reaction Temperature mix->cool add Add Dienophile Solution cool->add monitor Monitor Reaction by TLC add->monitor quench Quench Reaction monitor->quench Reaction Complete extract Workup and Extraction quench->extract purify Purify by Column Chromatography extract->purify end_node End: Isolate Pure Product purify->end_node

Caption: Step-by-step experimental workflow for spirobutenolide synthesis.

Protocol for the purification of "4-Hydroxybut-2-en-1-yl but-2-ynoate" by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of 4-Hydroxybut-2-en-1-yl but-2-ynoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles for the separation of moderately polar organic compounds.

Introduction

This compound is a bifunctional molecule containing both hydroxyl and ester moieties, rendering it moderately polar. Column chromatography on silica gel is a standard and effective method for the purification of such compounds from reaction mixtures, byproducts, and starting materials.[1][2][3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system).[2][4] Less polar compounds tend to travel faster down the column with the mobile phase, while more polar compounds interact more strongly with the polar silica gel and elute later.[1] This protocol outlines the steps for optimizing the separation conditions using thin-layer chromatography (TLC) and subsequently performing the preparative column chromatography.

Data Presentation

Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.[5] Below is a table summarizing typical solvent systems and expected Rf values for a moderately polar compound like this compound on a silica gel stationary phase.

Stationary Phase Mobile Phase (Eluent) Exemplary Solvent Ratio (v/v) Anticipated Rf of Target Compound Notes
Silica Gel (SiO2)Hexane / Ethyl Acetate9:1LowEluent is not polar enough.
Silica Gel (SiO2)Hexane / Ethyl Acetate7:3~ 0.30Good starting point for optimization.
Silica Gel (SiO2)Hexane / Ethyl Acetate1:1HighEluent may be too polar, leading to poor separation.
Silica Gel (SiO2)Dichloromethane / Methanol98:2~ 0.25Alternative solvent system for polar compounds.

Experimental Protocols

Materials
  • Crude this compound mixture

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes (test tubes or flasks)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Determination of Optimal Mobile Phase using TLC
  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot. The optimal eluent system is the one that gives the target compound an Rf value of approximately 0.25-0.35 and shows good separation from other spots.[5]

Preparation of the Chromatography Column
  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[6][7]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[6][7]

  • Prepare a slurry of silica gel in the chosen mobile phase.[7]

  • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[6]

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[7]

  • Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disruption during solvent addition.[6]

Sample Loading and Elution
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.[6]

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just level with the sand.

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the packed bed.

  • Begin collecting fractions in appropriately labeled test tubes or flasks as the mobile phase starts to elute from the bottom of the column.

  • Maintain a constant head of the mobile phase above the silica gel throughout the elution process.

Fraction Analysis and Product Isolation
  • Monitor the progress of the separation by spotting collected fractions onto TLC plates and developing them in the chosen eluent system.

  • Identify the fractions containing the pure desired product by comparing their Rf values to the initial TLC of the crude mixture.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

Purification_Workflow Workflow for the Purification of this compound cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Optimization (Determine Mobile Phase) Column_Prep 2. Column Preparation (Pack Silica Gel) TLC->Column_Prep Optimal Eluent Sample_Loading 3. Sample Loading (Apply Crude Mixture) Column_Prep->Sample_Loading Elution 4. Elution (Run Mobile Phase) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC Monitoring) Fraction_Collection->Fraction_Analysis Pooling 7. Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A flowchart illustrating the key stages of purifying this compound via column chromatography.

References

Using "4-Hydroxybut-2-en-1-yl but-2-ynoate" in Sonogashira coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Sonogashira Coupling Reactions

Topic: Using "4-Hydroxybut-2-en-1-yl but-2-ynoate" in Sonogashira Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2][3] The mild reaction conditions and tolerance of a wide range of functional groups make the Sonogashira coupling a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4]

This document provides a detailed overview of the application of the Sonogashira coupling reaction, with a focus on substrates similar to "this compound." While specific data for this novel compound is not available, the provided protocols and data for analogous systems will serve as a comprehensive guide for researchers.

Reaction Mechanism and Principles

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates.[5]

  • Palladium Cycle: The cycle begins with the oxidative addition of the vinyl or aryl halide to a Pd(0) species, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[6][7]

Variations of the Sonogashira reaction exist, including copper-free versions, which are employed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][8]

Quantitative Data Summary

The following tables summarize representative quantitative data for Sonogashira coupling reactions involving substrates analogous to the vinyl and alkyne moieties of "this compound."

Table 1: Sonogashira Coupling of Vinyl Halides with Terminal Alkynes - Reaction Parameters

EntryVinyl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1(E)-1-Iodo-1-octenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF25295J. Org. Chem. 1998, 63, 8551
2(Z)-1-Bromo-1-hexene1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF80688Org. Lett. 2003, 5, 1841
3Vinyl BromideTrimethylsilylacetylenePd(OAc)₂ (1) / XPhos (2)-Cs₂CO₃Toluene1001292J. Am. Chem. Soc. 2003, 125, 13642
42-Iodoprop-2-en-1-olVarious AlkynesPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile60475-90Org. Lett. 1999, 1, 553

Table 2: Spectroscopic Data for Representative Enyne Products

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
(E)-1-Phenyl-1-decen-3-yne7.4-7.2 (m, 5H), 6.5 (d, 1H), 6.0 (dt, 1H), 2.4 (t, 2H), 1.6-1.3 (m, 8H), 0.9 (t, 3H)142.1, 131.6, 128.8, 128.3, 123.7, 108.2, 92.5, 80.1, 31.4, 28.8, 28.7, 22.6, 19.5, 14.13050, 2925, 2855, 2210, 1600, 960
(Z)-7-Hexyl-6-tridecen-8-yne6.2 (d, 1H), 5.6 (dt, 1H), 2.3 (m, 4H), 1.5-1.2 (m, 16H), 0.9 (t, 6H)141.5, 110.1, 95.3, 78.9, 31.5, 29.2, 29.1, 28.9, 22.6, 19.8, 14.12955, 2925, 2855, 2225, 1465, 730

Experimental Protocols

General Protocol for Sonogashira Coupling of a Vinyl Halide with a Terminal Alkyne

This protocol provides a general procedure that can be adapted for the coupling of "this compound" (as the alkyne component) with a suitable vinyl halide.

Materials:

  • Vinyl halide (1.0 mmol)

  • Terminal alkyne (e.g., "this compound") (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF, toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the vinyl halide and the terminal alkyne to the flask.

  • Add the anhydrous solvent, followed by the amine base, via syringe.

  • Stir the reaction mixture at room temperature or heat as required (see Table 1 for guidance).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Visualizations

Sonogashira Coupling Reaction Mechanism

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R¹-Pd(II)(X)L₂ Pd(0)L2->Pd(II)_Complex R¹-X R1-X R¹-X (Vinyl/Aryl Halide) Oxidative_Addition Oxidative Addition Diorgano_Pd R¹-Pd(II)(C≡CR²)L₂ Pd(II)_Complex->Diorgano_Pd Cu-C≡C-R² Transmetalation Transmetalation Diorgano_Pd->Pd(0)L2 Product Product R¹-C≡C-R² Diorgano_Pd->Product Reductive_Elimination Reductive Elimination R2-C≡C-H R²-C≡C-H (Terminal Alkyne) Cu_Acetylide Cu-C≡C-R² R2-C≡C-H->Cu_Acetylide CuX, Base CuX CuX Base Base Cu_Acetylide->Pd(II)_Complex Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalysts, Substrates, Solvent, Base setup->reagents reaction Stir and Heat (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: 4-Hydroxybut-2-en-1-yl but-2-ynoate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "4-Hydroxybut-2-en-1-yl but-2-ynoate" is a novel or highly specialized chemical entity. As of the latest search, there is no available published literature detailing its specific applications, established protocols, or quantitative material properties. The following application notes and protocols are therefore presented as a theoretical framework based on the predicted reactivity of its constituent functional groups (a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond). These protocols are intended to serve as a starting point for research and development and will require significant optimization and validation.

Introduction to Potential Applications

The unique molecular structure of this compound, featuring multiple reactive sites, suggests its potential as a versatile monomer and crosslinking agent in the synthesis of advanced functional polymers. The hydroxyl group allows for esterification and etherification reactions, the alkene group is susceptible to radical and addition polymerizations, and the alkyne group can participate in click chemistry (e.g., CuAAC, SPAAC) and polymerization reactions.

Potential applications include:

  • Development of Crosslinked Polymer Networks: The bifunctional nature of the molecule (alkene and alkyne) allows for orthogonal polymerization schemes, leading to the formation of highly crosslinked and potentially stimuli-responsive materials.

  • Synthesis of Functional Polyesters: The hydroxyl group can be polymerized with dicarboxylic acids or their derivatives to form polyesters with pendant alkyne and alkene groups, which can be further functionalized.

  • Surface Modification and Bioconjugation: The alkyne group provides a reactive handle for "clicking" biomolecules, fluorophores, or other functional moieties onto a material surface.

  • Thermosetting Resins and Composites: The reactive functional groups suggest its potential use as a component in thermosetting resins, where it can contribute to the crosslink density and thermal stability of the final material.

Hypothetical Material Properties

The following table outlines predicted quantitative data for polymers derived from this compound. These are estimated values and would need to be determined experimentally.

PropertyLinear Polyester (via Hydroxyl)Crosslinked Network (via Alkene/Alkyne)Test Method (Example)
Glass Transition (Tg) 40 - 70 °C120 - 180 °CDifferential Scanning Calorimetry (DSC)
Tensile Strength 15 - 30 MPa50 - 80 MPaASTM D638
Young's Modulus 0.5 - 1.5 GPa2.5 - 4.0 GPaASTM D638
Elongation at Break 100 - 200%< 5%ASTM D638
Thermal Decomposition > 250 °C> 350 °CThermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 3.1: Synthesis of a Linear Polyester via Polycondensation

This protocol describes the synthesis of a linear polyester using the hydroxyl group of this compound and a diacyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Triethylamine (as an acid scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for precipitation)

  • Magnetic stirrer and hotplate

  • Schlenk line or inert atmosphere setup

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the hydroxyl peak).

  • Once the reaction is complete, filter the solution to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the resulting polymer by slowly adding the concentrated solution to a large volume of cold methanol with stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C for 24 hours.

Characterization: The resulting polymer can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and DSC for thermal analysis.

Protocol 3.2: UV-Initiated Radical Polymerization for Hydrogel Formation

This protocol outlines the formation of a crosslinked hydrogel using the alkene functionality.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or other suitable solvent

  • UV lamp (365 nm)

  • Molds for hydrogel casting

Procedure:

  • Prepare a precursor solution by dissolving this compound (e.g., 10-20% w/v) and the photoinitiator (e.g., 0.5% w/w relative to the monomer) in PBS.

  • Vortex or sonicate the solution until all components are fully dissolved.

  • Pipette the precursor solution into the desired molds.

  • Expose the molds to UV light (365 nm) for a specified time (e.g., 5-15 minutes), which will need to be optimized based on the lamp intensity and precursor concentration.

  • The solution will transition into a solid hydrogel.

  • Gently remove the hydrogels from the molds and wash them with fresh PBS to remove any unreacted monomer and photoinitiator.

Characterization: The hydrogel can be characterized by swelling ratio measurements, rheology to determine its mechanical properties, and scanning electron microscopy (SEM) to visualize its internal structure.

Visualizations

Diagram 4.1: Logical Workflow for Polymer Synthesis and Functionalization

G cluster_synthesis Polymer Synthesis Pathways cluster_functionalization Post-Polymerization Modification Monomer 4-Hydroxybut-2-en-1-yl but-2-ynoate Polycondensation Polycondensation (via -OH group) Monomer->Polycondensation RadicalPoly Radical Polymerization (via C=C bond) Monomer->RadicalPoly LinearPolymer Linear Polyester (Pendant Alkyne/Alkene) Polycondensation->LinearPolymer CrosslinkedPolymer Crosslinked Polymer (via C=C bond) RadicalPoly->CrosslinkedPolymer ClickChem Click Chemistry (CuAAC or SPAAC via Alkyne) LinearPolymer->ClickChem ThiolEne Thiol-Ene Coupling (via Alkene) LinearPolymer->ThiolEne FunctionalizedMaterial Functionalized Material (e.g., Bioconjugated) ClickChem->FunctionalizedMaterial Attach Biomolecules, Dyes, etc. ThiolEne->FunctionalizedMaterial

Caption: Synthetic routes from the monomer to different polymer architectures and subsequent functionalization.

Diagram 4.2: Signaling Pathway for a Hypothetical Drug Delivery System

This diagram illustrates a hypothetical scenario where the polymer is used in a drug delivery system that responds to a specific cellular signal.

G cluster_system Drug Delivery System cluster_cell Target Cell PolymerMatrix Polymer Matrix (crosslinked) Drug Encapsulated Drug Degradation Ester Bond Cleavage (Matrix Degradation) PolymerMatrix->Degradation is degraded by Cell Cell Membrane Enzyme Overexpressed Enzyme (e.g., Esterase) Enzyme->Degradation catalyzes DrugRelease Drug Release Degradation->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Hypothetical enzyme-triggered drug release from a polymer matrix based on the title compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the esterification of but-2-ynoic acid and 2-butene-1,4-diol can stem from several factors. Here are the common causes and their respective solutions:

  • Incomplete Reaction: The esterification may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3][4] Spot the starting materials (but-2-ynoic acid and 2-butene-1,4-diol) and the reaction mixture on a TLC plate. The disappearance of the starting materials indicates the completion of the reaction. If the reaction stalls, consider increasing the reaction time or temperature. For Fischer esterification, using an excess of one reactant can shift the equilibrium towards the product.[5][6][7]

  • Suboptimal Reaction Conditions: The chosen reaction conditions may not be ideal for this specific esterification.

    • Solution: The Steglich esterification, using DCC (or EDC) and a catalytic amount of DMAP, is a mild and often effective method for such substrates.[8][9][10][11] If using this method, ensure all reagents are anhydrous, as carbodiimides are sensitive to moisture. For temperature, running the reaction at 0°C initially and then allowing it to warm to room temperature is a common practice.[12]

  • Side Reactions: The starting materials or product may be undergoing side reactions.

    • Solution: Due to the presence of double and triple bonds, polymerization can be a competing reaction, especially at higher temperatures. Using milder reaction conditions, such as the Steglich or Mitsunobu esterification, can minimize this.[13][14] Also, the formation of N-acylurea is a known side reaction in Steglich esterification, which can reduce the yield.[11][15][16]

  • Loss of Product During Work-up and Purification: The product may be lost during extraction or chromatography.

    • Solution: this compound is expected to be a polar molecule due to the hydroxyl group. Ensure you are using an appropriate solvent system for extraction (e.g., ethyl acetate). During column chromatography, a polar eluent system will be necessary to elute the product.[17][18][19]

Q2: I see a white precipitate in my Steglich esterification reaction. What is it and how do I remove it?

A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling agent.

  • Removal: DCU is largely insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether. The majority of it can be removed by filtration of the reaction mixture.[12] Any remaining DCU can typically be separated from the desired ester during column chromatography, as DCU is generally less polar than the target product.

Q3: My purified product still shows impurities in the NMR spectrum. What are the likely impurities and how can I get rid of them?

A3: Common impurities after initial purification can include:

  • Starting Materials: Unreacted but-2-ynoic acid or 2-butene-1,4-diol.

    • Solution: Optimize your column chromatography. Use a gradient elution to achieve better separation. Washing the organic extract with a mild base (like saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid.[18]

  • N-acylurea: This is a common byproduct of the Steglich esterification resulting from the rearrangement of the O-acylisourea intermediate.[11][15][16]

    • Solution: This byproduct can sometimes be difficult to separate from the desired product by chromatography due to similar polarities. Optimizing the reaction conditions to minimize its formation is key (e.g., by ensuring DMAP is present).[11] If it has already formed, careful column chromatography with a shallow solvent gradient may be required.

  • Triphenylphosphine oxide and reduced DEAD/DIAD: If using the Mitsunobu reaction, these are common byproducts.

    • Solution: These byproducts can often be removed by column chromatography. Some specialized protocols and reagents have been developed to simplify their removal.[13][14]

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][2][3][4]

  • Procedure:

    • Prepare a TLC plate with three lanes.

    • In the first lane, spot a dilute solution of your starting materials (a co-spot of but-2-ynoic acid and 2-butene-1,4-diol).

    • In the second lane, spot a small aliquot of your reaction mixture.

    • In the third lane, co-spot the starting materials and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining (e.g., with potassium permanganate or iodine).

  • Interpretation: The reaction is complete when the spots corresponding to the starting materials are no longer visible in the lane with the reaction mixture.[3][20] A new spot, corresponding to your product, should appear.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for synthesizing this compound?

A1: The choice of method depends on the stability of your starting materials and the desired reaction conditions.

  • Fischer Esterification: This is a classic method using an acid catalyst and heat.[6][21] It's simple but the conditions can be harsh, potentially leading to side reactions like polymerization of the unsaturated starting materials. It's an equilibrium reaction, so strategies to remove water or use an excess of one reactant are needed to drive it to completion.[5][6][7]

  • Steglich Esterification: This method uses a coupling agent like DCC or EDC and a catalyst like DMAP at or below room temperature.[8][9][10][11] It is a very mild and generally high-yielding method, making it well-suited for substrates that might be sensitive to heat or strong acids.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD).[13][14][22] It is also a very mild method that proceeds with inversion of configuration at a stereocenter if one is present in the alcohol. It is particularly effective for secondary alcohols.[13]

For the synthesis of this compound, the Steglich esterification is a highly recommended starting point due to its mild conditions and effectiveness with a wide range of substrates.

Q2: What are suitable solvents for this reaction?

A2: The choice of solvent depends on the esterification method.

  • Steglich Esterification: Dichloromethane (DCM) is commonly used.[12] Acetonitrile is a greener alternative that has also been shown to be effective.[8]

  • Mitsunobu Reaction: Tetrahydrofuran (THF) or diethyl ether are typical solvents.[22]

  • Fischer Esterification: Often, the alcohol reactant is used in large excess and also serves as the solvent.[23] Alternatively, a non-polar solvent like toluene can be used to facilitate the removal of water via a Dean-Stark apparatus.[6]

Q3: How can I purify the final product?

A3: Column chromatography is the most common method for purifying esters after the initial work-up.[17]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): Given the expected polarity of this compound (due to the free hydroxyl group), a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate will likely be effective. You may need to use a gradient of increasing polarity to first elute non-polar impurities and then your product. The ideal eluent system should be determined by TLC analysis beforehand.[17]

Q4: Are there any specific safety precautions I should take?

A4: Yes, always follow standard laboratory safety procedures. Specific hazards for this synthesis include:

  • DCC: Dicyclohexylcarbodiimide is a potent allergen and should be handled with gloves in a well-ventilated fume hood.

  • Solvents: Organic solvents like DCM, THF, and diethyl ether are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

  • Acids: But-2-ynoic acid is a carboxylic acid and can be corrosive. Concentrated acids like sulfuric acid, used in Fischer esterification, are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Data Presentation

Table 1: Comparison of Common Esterification Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)High temperature (reflux)Inexpensive reagents, simple procedure.[6]Harsh conditions, equilibrium reaction requires driving force (excess reactant or water removal), potential for side reactions.[5][6][7][24]
Steglich Esterification Carboxylic acid, alcohol, DCC (or EDC), DMAP (catalytic)Room temperature or 0°C to RT, anhydrous solvent (e.g., DCM, ACN)Mild conditions, high yields, suitable for sensitive substrates.[8][10][11]DCC can cause allergies, formation of DCU byproduct requires filtration, potential for N-acylurea side product.[11][15][16]
Mitsunobu Reaction Carboxylic acid, alcohol, PPh₃, DEAD (or DIAD)0°C to room temperature, anhydrous solvent (e.g., THF)Very mild conditions, high yield, inversion of stereochemistry at the alcohol center.[13][22]Reagents can be expensive, byproducts (triphenylphosphine oxide, reduced azodicarboxylate) can complicate purification.[13][14]

Table 2: Influence of Key Parameters on Esterification Yield (General Trends)

ParameterEffect on YieldRationale
Temperature Increases up to an optimum, then may decreaseHigher temperature increases reaction rate. However, excessive heat can lead to decomposition or side reactions (e.g., polymerization), especially with unsaturated compounds.[25][26]
Catalyst Loading Increases up to an optimum, then plateausA sufficient amount of catalyst is needed to facilitate the reaction. An excess may not significantly increase the yield and can complicate purification.[27]
Reactant Molar Ratio Using an excess of one reactant can increase yieldFor equilibrium-driven reactions like Fischer esterification, this shifts the equilibrium towards the product side (Le Chatelier's Principle).[5] For other methods, a slight excess of one reactant can ensure the complete conversion of the limiting reagent.
Reaction Time Increases up to a pointThe reaction needs sufficient time to go to completion. Monitoring by TLC is crucial to determine the optimal time and avoid potential product degradation with prolonged reaction times.[25]

Experimental Protocols

Recommended Method: Steglich Esterification

This protocol is a plausible method for the synthesis of this compound and should be adapted and optimized as necessary.

Materials:

  • But-2-ynoic acid

  • cis-2-Butene-1,4-diol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-2-ynoic acid (1.0 equivalent) and cis-2-butene-1,4-diol (1.2 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the but-2-ynoic acid is consumed.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Reactants (But-2-ynoic acid, 2-Butene-1,4-diol, DMAP) in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC solution dropwise B->C D 4. Stir at RT (12-24h) C->D E 5. Filter DCU D->E F 6. Wash with 1M HCl, NaHCO₃, Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH (But-2-ynoic acid) OAI O-Acylisourea Intermediate Acid->OAI DCC DCC DCC->OAI AcylPyr Acyl-pyridinium (Active Ester) OAI->AcylPyr DMAP DMAP DMAP->AcylPyr AcylPyr->DMAP Regenerated Ester Ester Product AcylPyr->Ester Alcohol R'-OH (2-Butene-1,4-diol) Alcohol->Ester DCU DCU (Byproduct)

References

Troubleshooting side reactions in the formation of "4-Hydroxybut-2-en-1-yl but-2-ynoate"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" is not widely reported in scientific literature. Therefore, this guide is based on established principles of organic chemistry and general knowledge of esterification reactions involving unsaturated systems. The troubleshooting advice provided is predictive and should be used as a starting point for experimental optimization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield

Question: I am not getting any of the desired product, or the yield is very low. What are the possible causes and how can I fix this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, or the choice of esterification method.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • But-2-ynoic Acid: May be impure or have low reactivity. Consider purification by recrystallization or sublimation.

    • cis-2-Butene-1,4-diol: This starting material can be hygroscopic and may contain impurities. Ensure it is dry and pure before use. Drying over a desiccant or azeotropic distillation may be necessary.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or the product. Optimization of the reaction temperature is crucial.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Inappropriate Esterification Method:

    • Fischer Esterification: This method is reversible and the water produced can hydrolyze the ester back to the starting materials.[1][2][3][4][5] Use a Dean-Stark apparatus to remove water as it forms or use a large excess of one of the reactants.[2][3]

    • Steglich Esterification: This method is sensitive to steric hindrance and the purity of reagents. Ensure high-purity DCC (or a water-soluble carbodiimide like EDC) and DMAP are used.[6][7]

    • Yamaguchi Esterification: This method is generally high-yielding but requires stoichiometric amounts of the Yamaguchi reagent and DMAP.[8][9][10][11][12] Ensure accurate stoichiometry.

  • Catalyst Inactivity:

    • For acid-catalyzed reactions (Fischer), the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or inactive. Use a fresh batch of catalyst.

Presence of Impurities and Side Products

Question: My final product is impure. What are the likely side products and how can I avoid them?

Answer: The presence of impurities is a common issue. Understanding the potential side reactions is key to minimizing them.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Di-but-2-ynoate of cis-2-butene-1,4-diol Use of excess but-2-ynoic acid or its activated form.Use a 1:1 stoichiometric ratio of the reactants or a slight excess of the diol.
Polymeric materials High reaction temperatures or presence of radical initiators can cause polymerization of the unsaturated starting materials or product.Conduct the reaction at the lowest effective temperature. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.
2,5-Dihydrofuran Acid-catalyzed dehydration of cis-2-butene-1,4-diol.In Fischer esterification, use milder acid catalysts or shorter reaction times. Consider non-acidic methods like Steglich or Yamaguchi esterification.
N-acylurea Rearrangement of the O-acylisourea intermediate in Steglich esterification. This is a common side product when the alcohol is not reactive enough.[6]Ensure the reaction is run at low temperatures (0 °C) and that DMAP is used as a catalyst to facilitate the desired reaction pathway.[6]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for synthesizing this compound?

A1: The choice of method depends on the scale of the reaction and the sensitivity of your starting materials.

  • Fischer Esterification: Suitable for large-scale synthesis due to low-cost reagents, but the equilibrium nature of the reaction can be a drawback.[1][2][3][4][5]

  • Steglich Esterification: A mild method suitable for small-scale synthesis and for acid-sensitive substrates.[6][7] The formation of dicyclohexylurea (DCU) as a byproduct can complicate purification. Using a water-soluble carbodiimide like EDC can simplify workup.

  • Yamaguchi Esterification: A very mild and often high-yielding method, particularly for sterically hindered alcohols and acids.[8][9][10][11][12] It is well-suited for complex and sensitive molecules.

Q2: How can I effectively purify the final product?

A2: Purification of this compound will likely require chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying esters. A gradient elution system using a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended.

  • Preparative TLC or HPLC: For small quantities and high purity requirements, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?

A3: A combination of spectroscopic methods is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, including the connectivity of atoms and the stereochemistry of the double bond.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl (C=O) stretch, the alkyne (C≡C) stretch, and the hydroxyl (O-H) stretch.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile components of the reaction mixture.[13]

Q4: My product seems to decompose upon storage. How can I improve its stability?

A4: The presence of multiple unsaturated functionalities (a double and a triple bond) and a primary alcohol makes the target molecule susceptible to degradation.

  • Storage Conditions: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.

  • Avoid Light: Protect the compound from light, which can promote decomposition.

  • Purity: Ensure the product is free from acidic or basic impurities from the synthesis, as these can catalyze degradation.

Experimental Protocols

(Note: These are generalized protocols and should be adapted and optimized for the specific reaction.)

General Protocol for Fischer Esterification
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., 0.05 eq of p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Steglich Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Yamaguchi Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve but-2-ynoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve cis-2-butene-1,4-diol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride from the first flask to the second flask via cannula.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Esterification cluster_workup Workup & Purification cluster_analysis Analysis Reactants But-2-ynoic Acid + cis-2-Butene-1,4-diol Esterification Reaction with Catalyst (e.g., Acid, DCC/DMAP, or Yamaguchi Reagent) Reactants->Esterification Workup Aqueous Workup (Washings) Esterification->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low or No Product Yield Check_Reactants Check Purity & Stoichiometry of Starting Materials Start->Check_Reactants Check_Conditions Optimize Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Method Evaluate Esterification Method (e.g., water removal in Fischer) Start->Check_Method Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Solution1 Purify/Dry Reactants, Adjust Stoichiometry Check_Reactants->Solution1 Solution2 Perform Temperature/ Time Screening Check_Conditions->Solution2 Solution3 Switch to a Milder/ More Robust Method Check_Method->Solution3 Solution4 Use Fresh Catalyst Check_Catalyst->Solution4 side_reactions Reactants But-2-ynoic Acid + cis-2-Butene-1,4-diol Main_Product 4-Hydroxybut-2-en-1-yl but-2-ynoate Reactants->Main_Product Desired Reaction Side_Product1 Di-ester Reactants->Side_Product1 Excess Acid Side_Product2 Polymer Reactants->Side_Product2 High Temp Side_Product3 2,5-Dihydrofuran Reactants->Side_Product3 Acid Catalyst Main_Product->Side_Product2 High Temp Side_Product4 N-acylurea (Steglich)

References

Technical Support Center: Scale-up Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis stem from the reactive nature of the starting materials and the product. Key issues include:

  • Thermal Management: The esterification reaction can be exothermic, and improper heat dissipation at a larger scale can lead to thermal runaway.[1][2][3] The surface-area-to-volume ratio decreases as the reactor size increases, hindering effective heat removal.[1][2][3]

  • Side Reactions: The presence of multiple unsaturated sites (alkene and alkyne) increases the likelihood of polymerization, especially at elevated temperatures. Isomerization of the double bond is also a potential side reaction.

  • Purity and Purification: Achieving high purity on a large scale can be difficult due to the potential for side-product formation. The thermal sensitivity of the product may preclude high-temperature distillation.[4]

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is crucial to maintain consistent reaction temperature and prevent localized "hot spots" that can accelerate side reactions.[5][6]

Q2: Which esterification method is recommended for the synthesis of this compound on a larger scale?

A2: While several esterification methods exist, a catalyzed reaction is generally preferred for this type of synthesis.

  • Fischer-Speier Esterification: This method, using an acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common choice.[7] However, the strong acid can promote side reactions with unsaturated functionalities.

  • Steglich Esterification: Using DCC and DMAP is a milder alternative, which can be beneficial for sensitive substrates.[8]

  • Enzymatic Esterification: Lipase-catalyzed esterification offers high selectivity and mild reaction conditions, minimizing side reactions, but may be slower and more costly to scale up.

For scale-up, a carefully controlled Fischer-Speier esterification with a solid-supported acid catalyst could be a good option to simplify catalyst removal and minimize acidic waste streams.[9]

Q3: How can I minimize the risk of polymerization during the reaction?

A3: To minimize polymerization, consider the following:

  • Lower Reaction Temperature: Operate at the lowest effective temperature to slow down polymerization rates.

  • Inhibitors: Introduce a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Controlled Addition: Use a semi-batch process where one of the reactants is added slowly to control the reaction rate and heat generation.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.

Q4: What are the key safety considerations for the scale-up of this synthesis?

A4: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.[1][2][3]

  • Pressure Management: Be aware of the potential for gas evolution and ensure the reactor system has adequate pressure relief.

  • Reagent Handling: Handle all reagents, especially catalysts and potentially flammable solvents, in a well-ventilated area with appropriate personal protective equipment.

  • Emergency Planning: Have a clear plan for emergency shutdown and quenching of the reaction in case of a loss of control.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Product decomposition- Side reactions (e.g., polymerization)- Increase reaction time or catalyst loading.- Lower reaction temperature.- Add a polymerization inhibitor.
Poor Purity - Presence of unreacted starting materials- Formation of side products (e.g., polymers, isomers)- Optimize reaction conditions to drive the reaction to completion.- Use a milder catalyst or lower temperature to reduce side reactions.- Employ appropriate purification techniques (see Q5).
Reaction Stalls - Catalyst deactivation- Presence of impurities in starting materials- Use a fresh or more robust catalyst.- Ensure starting materials are of high purity.
Thermal Runaway - Inadequate heat removal- Reaction is too exothermic- Improve reactor cooling capacity.- Use a semi-batch process with controlled addition of a reactant.- Dilute the reaction mixture.[1][2][5]
Product Isomerization - Acid-catalyzed isomerization of the double bond- Use a non-acidic catalyst (e.g., enzymatic) or a milder acid catalyst.- Minimize reaction time and temperature.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield and Purity (Lab Scale)

CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
H₂SO₄8067585
p-TsOH8088290
Amberlyst-1590128592
Lipase404895>98

Table 2: Scale-Up Parameter Comparison

ParameterLab Scale (100 mL)Pilot Scale (10 L)
Reactant Ratio (Alcohol:Acid) 1.2 : 11.1 : 1
Catalyst Loading (mol%) 1.00.8
Average Reaction Temp (°C) 8085
Heat Removal Natural ConvectionCooling Jacket
Typical Yield (%) 8278
Typical Purity (%) 9088

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using p-TsOH Catalyst

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-hydroxybut-2-en-1-ol (1.0 eq), but-2-ynoic acid (1.2 eq), and toluene (100 mL).

  • Add p-toluenesulfonic acid (p-TsOH) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound

  • Dissolve the crude ester in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the solution onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the pure product and combine them.

  • Remove the solvent under reduced pressure to obtain the purified ester.

Visualizations

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity thermal_runaway Thermal Runaway start->thermal_runaway incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? poor_purity->side_reactions inadequate_cooling Inadequate Cooling? thermal_runaway->inadequate_cooling incomplete_rxn->side_reactions No solution1 Increase Time/Catalyst incomplete_rxn->solution1 Yes solution2 Lower Temperature/ Add Inhibitor side_reactions->solution2 Yes solution3 Improve Cooling/ Controlled Addition inadequate_cooling->solution3 Yes

Caption: Troubleshooting workflow for common synthesis issues.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Charge Reactants & Solvent catalyst Add Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux wash Aqueous Wash reflux->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: General experimental workflow for synthesis and purification.

References

Refinement of reaction conditions for "4-Hydroxybut-2-en-1-yl but-2-ynoate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants But-2-ynoic Acid & cis-2-Butene-1,4-diol reflux Dean-Stark Reflux reactants->reflux solvent Anhydrous Solvent (e.g., Toluene) solvent->reflux catalyst Acid Catalyst (e.g., p-TSA) catalyst->reflux quench Quench Reaction reflux->quench Cool to RT wash Aqueous Wash quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 4-Hydroxybut-2-en-1-yl but-2-ynoate chromatography->product nmr_ms NMR & MS Analysis product->nmr_ms

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of but-2-ynoic acid and cis-2-butene-1,4-diol.

Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction Esterification is an equilibrium process.[1] Ensure sufficient reaction time (monitor by TLC). Consider increasing the reflux time. Using an excess of one reactant can also shift the equilibrium towards the product.[2]
Presence of Water Water in the reactants or solvent will hinder the reaction.[1] Use anhydrous solvents and ensure reactants are dry. A Dean-Stark apparatus is recommended to remove water as it is formed during the reaction.
Inactive Catalyst The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated. Use a fresh, anhydrous catalyst.
Sub-optimal Reaction Temperature Insufficient heating can lead to a slow reaction rate, while excessive heat can cause decomposition of reactants or products.[1] Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent (e.g., toluene, ~110 °C).
Losses During Work-up The product may be lost during aqueous washing if emulsions form or due to its partial solubility in the aqueous phase.[1] Break emulsions by adding brine. Minimize the volume of aqueous washes.
Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Materials If the reaction has not gone to completion, unreacted but-2-ynoic acid and/or cis-2-butene-1,4-diol will remain. Optimize reaction time and consider using a slight excess of one reactant. Unreacted acid can be removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution).[2] cis-2-Butene-1,4-diol can be removed by aqueous washes.
Formation of Diester Byproduct Since cis-2-butene-1,4-diol has two hydroxyl groups, a diester byproduct can form. To minimize this, use a molar ratio of diol to acid greater than 1:1 (e.g., 1.2:1 or 1.5:1). The diester can be separated from the desired monoester by column chromatography.
Side Reactions At elevated temperatures, alkynes can undergo various side reactions. Ensure the reaction temperature is not excessively high.
Residual Catalyst The acid catalyst must be thoroughly removed during the work-up. Wash the organic layer with saturated NaHCO₃ solution until no more gas evolves, followed by a water wash to remove any remaining salts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of but-2-ynoic acid to cis-2-butene-1,4-diol?

A1: To favor the formation of the monoester, it is advisable to use an excess of the diol. A molar ratio of 1:1.2 to 1:1.5 (acid:diol) is a good starting point to minimize the formation of the diester byproduct.

Q2: Which acid catalyst is most effective for this esterification?

A2: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this type of Fischer esterification as it is a solid and easy to handle. Sulfuric acid can also be used, but it can sometimes lead to more charring and side reactions.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The disappearance of the limiting reactant (but-2-ynoic acid) and the appearance of the product spot can be visualized. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q4: What are the key considerations for the purification of this compound?

A4: Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent system (e.g., a gradient of hexane/ethyl acetate) should be carefully optimized to achieve good separation between the desired monoester, any unreacted diol, and the diester byproduct.

Q5: What are potential side reactions to be aware of?

A5: Besides the formation of the diester, other potential side reactions include the dehydration of the alcohol or polymerization of the unsaturated reactants, especially at high temperatures or in the presence of strong acids.[1]

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • But-2-ynoic acid

  • cis-2-Butene-1,4-diol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Anhydrous toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and a catalytic amount of p-TSA (0.05 eq).

  • Add anhydrous toluene to the flask. The volume should be sufficient to allow for effective stirring and reflux.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C for toluene). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or until TLC analysis indicates the consumption of the limiting reactant.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted but-2-ynoic acid.

  • Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

  • Analysis: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Logic Diagram

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low/No Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn water Water Present low_yield->water bad_catalyst Inactive Catalyst low_yield->bad_catalyst workup_loss Work-up Loss low_yield->workup_loss impurities Product Impure unreacted_sm Unreacted SM impurities->unreacted_sm diester Diester Formation impurities->diester catalyst_residue Catalyst Residue impurities->catalyst_residue increase_time Increase Reaction Time/ Use Excess Reagent incomplete_rxn->increase_time use_anhydrous Use Anhydrous Reagents/ Dean-Stark water->use_anhydrous fresh_catalyst Use Fresh Catalyst bad_catalyst->fresh_catalyst optimize_workup Optimize Work-up workup_loss->optimize_workup base_wash Base Wash unreacted_sm->base_wash chromatography Column Chromatography unreacted_sm->chromatography adjust_ratio Adjust SM Ratio diester->adjust_ratio diester->chromatography catalyst_residue->base_wash

Caption: Troubleshooting logic for the synthesis of this compound.

References

Overcoming poor reactivity of "4-Hydroxybut-2-en-1-yl but-2-ynoate" in subsequent steps

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "4-Hydroxybut-2-en-1-yl but-2-ynoate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or no desired product in my reaction with this compound?

A1: The primary reason for the apparent poor reactivity of this compound in intermolecular reactions is a competing intramolecular cyclization. The molecule contains both a nucleophilic hydroxyl group and an electrophilic alkyne, which can react with each other under certain conditions to form a stable five-membered ring, a γ-butenolide. This side reaction consumes the starting material, leading to low yields of the desired intermolecular product.

Q2: What is the structure of the common byproduct?

A2: The common byproduct is a γ-butenolide, specifically 5-(but-2-en-1-yl)-2(5H)-furanone. The reaction is an intramolecular transesterification/cyclization.

Q3: What conditions favor the unwanted intramolecular cyclization?

A3: The intramolecular cyclization is often favored by:

  • Elevated temperatures: Higher temperatures can provide the activation energy needed for the cyclization to occur.

  • Presence of acid or base catalysts: Both acidic and basic conditions can catalyze the intramolecular reaction. For instance, superelectrophilic activation using strong acids like triflic acid can efficiently promote the formation of furan-2-ones.

  • Prolonged reaction times: Longer reaction times can allow the slower intramolecular cyclization to proceed to a greater extent, especially if the desired intermolecular reaction is sluggish.

  • Polar solvents: Solvents that can stabilize charged intermediates may facilitate the cyclization.

Q4: How can I suppress the intramolecular cyclization and promote my desired intermolecular reaction?

A4: To favor the intermolecular reaction, consider the following strategies:

  • Protection of the hydroxyl group: The most effective way to prevent intramolecular cyclization is to protect the free hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), ethers (e.g., MOM, BOM), or esters (e.g., acetate). The choice of protecting group will depend on the specific reaction conditions of the subsequent step.

  • Low reaction temperatures: Running the reaction at lower temperatures can disfavor the intramolecular cyclization, which typically has a higher activation energy than many intermolecular reactions.

  • Use of specific catalysts: For certain intermolecular reactions, specific catalysts can promote the desired pathway over the cyclization. For example, in gold-catalyzed intermolecular couplings of alkynoates and allylic ethers, the choice of catalyst and reaction conditions is crucial.

  • Control of stoichiometry and addition rate: In some cases, using a large excess of the intermolecular reactant and/or slow addition of the this compound can favor the bimolecular reaction over the unimolecular cyclization.

Q5: Are there any specific intermolecular reactions that are known to be problematic with this substrate?

A5: Reactions that require high temperatures, strong acids or bases, or long reaction times are particularly susceptible to competition from intramolecular cyclization. This includes some types of nucleophilic additions to the alkyne, and certain transition-metal-catalyzed cross-coupling reactions where the catalyst might also promote cyclization.

Troubleshooting Guides

Issue 1: Low Yield of Desired Intermolecular Product and Presence of a Major Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Intramolecular cyclization to form a butenolide.1. Analyze the byproduct by NMR and MS to confirm its structure. 2. Protect the hydroxyl group before the intermolecular reaction. 3. Lower the reaction temperature.Identification of the butenolide byproduct. Increased yield of the desired product.
Sub-optimal reaction conditions for the intermolecular reaction.1. Screen different solvents, catalysts, and temperatures. 2. Consult literature for similar intermolecular reactions to find optimized conditions.Improved yield of the desired product.
Degradation of starting material.1. Check the stability of the starting material under the reaction conditions without the other reactant. 2. Use milder reaction conditions if possible.Reduced degradation and improved product yield.
Issue 2: No Reaction or Incomplete Conversion
Potential Cause Troubleshooting Step Expected Outcome
Insufficient activation of the alkyne or the other reactant.1. Increase the temperature cautiously, monitoring for byproduct formation. 2. Add a suitable catalyst (e.g., Lewis acid, transition metal).Increased conversion to the desired product.
Steric hindrance.1. Use a less sterically hindered reactant if possible. 2. Employ a catalyst with a smaller ligand.Improved reaction rate and yield.
Catalyst deactivation.1. Use a higher catalyst loading. 2. Add the catalyst in portions. 3. Ensure all reagents and solvents are pure and dry.Increased reaction conversion.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether Formation)

This protocol describes a general procedure for protecting the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the TBDMS-protected product.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization to form γ-Butenolide

This protocol provides a method for the intentional synthesis of the γ-butenolide byproduct, which can be useful for characterization or as a desired product itself.

Materials:

  • This compound

  • Gold(I) chloride (AuCl) or other suitable gold catalyst

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.

  • Add the gold catalyst (e.g., 5 mol% AuCl) to the solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the γ-butenolide.

Data Presentation

The following table summarizes the expected outcomes of reactions with this compound under different conditions, highlighting the competition between intermolecular reaction and intramolecular cyclization.

Reaction Type Key Conditions Major Product Approx. Yield Range Notes
Intermolecular Nucleophilic Addition Low temperature (-78 to 0 °C), Protected -OHIntermolecular Adduct60-90%Protection of the hydroxyl group is crucial for high yields.
Room temp, Unprotected -OHγ-Butenolide50-80%Significant byproduct formation is expected.
Sonogashira Coupling Pd/Cu catalysis, Amine base, Room temp, Protected -OHCoupled Product70-95%The hydroxyl group should be protected to avoid side reactions with the base and catalyst.
Pd/Cu catalysis, Amine base, Room temp, Unprotected -OHMixture of Coupled Product and γ-ButenolideVariableYields of the desired product are often low and inconsistent.
Intramolecular Cyclization Au(I) or Ag(I) catalyst, Room tempγ-Butenolide>90%This is a highly efficient method for synthesizing the butenolide.
Triflic Acid, Room tempFuran-2-one derivative80-95%Superelectrophilic activation leads to a different cyclized product.

Visualizations

Signaling Pathways and Experimental Workflows

competing_reactions cluster_start Starting Material cluster_inter Intermolecular Reaction cluster_intra Intramolecular Cyclization start 4-Hydroxybut-2-en-1-yl but-2-ynoate protect Protect Hydroxyl Group (-OPG) start->protect 1. Protection cyclization_conditions Heat or Acid/Base Catalyst start->cyclization_conditions Side Reaction inter_reagent Intermolecular Reagent + Catalyst protect->inter_reagent 2. Reaction inter_product Desired Intermolecular Product inter_reagent->inter_product butenolide γ-Butenolide (Byproduct) cyclization_conditions->butenolide troubleshooting_workflow start Low yield of desired intermolecular product check_byproduct Analyze reaction mixture by NMR and MS start->check_byproduct is_butenolide Is the major byproduct a γ-butenolide? check_byproduct->is_butenolide protect_oh Protect the hydroxyl group and repeat the reaction is_butenolide->protect_oh Yes optimize_conditions Optimize reaction conditions: - Lower temperature - Screen catalysts/solvents is_butenolide->optimize_conditions No success Improved Yield protect_oh->success optimize_conditions->success failure Re-evaluate synthetic strategy optimize_conditions->failure

Minimizing the formation of polymers during "4-Hydroxybut-2-en-1-yl but-2-ynoate" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Hydroxybut-2-en-1-yl but-2-ynoate. It provides troubleshooting advice and frequently asked questions to help minimize the formation of unwanted polymers during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an organic molecule containing both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), as well as an ester functional group. The presence of these unsaturated bonds makes the molecule susceptible to polymerization, particularly through free radical mechanisms, which can be initiated by heat, light, or the presence of radical initiators.

Q2: What are the common signs of polymerization in my reaction?

A2: Signs of polymerization can include:

  • An unexpected increase in the viscosity of the reaction mixture.

  • The formation of a solid or gel-like substance.

  • A significant deviation in the expected yield of the desired product.

  • Discoloration of the reaction mixture.

  • An exothermic event (sudden increase in temperature).

Q3: How can I prevent polymerization during the synthesis of this compound?

A3: Polymerization can be minimized by:

  • Using polymerization inhibitors: Adding a small amount of a radical scavenger to the reaction mixture.

  • Controlling the temperature: Running the reaction at the lowest effective temperature.

  • Excluding light: Protecting the reaction from light by using amber glassware or covering the reaction vessel.

  • Working under an inert atmosphere: Removing oxygen, which can initiate polymerization, by working under nitrogen or argon.

Q4: What type of polymerization inhibitors are suitable for this reaction?

A4: For unsaturated esters like this compound, phenolic inhibitors and other radical scavengers are effective. Common examples include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ).[1][2][3] The choice of inhibitor may depend on the specific reaction conditions and the desired final product purity.

Q5: How do polymerization inhibitors work?

A5: Polymerization inhibitors, also known as radical scavengers, work by reacting with and neutralizing the free radicals that initiate and propagate the polymerization chain reaction.[2] This effectively stops the polymerization process before it can significantly consume the monomer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies Uncontrolled polymerization1. Immediately cool the reaction mixture. 2. Add a polymerization inhibitor (e.g., hydroquinone) if not already present. 3. For future attempts, reduce the reaction temperature and/or add an inhibitor at the start of the reaction.
Low yield of the desired ester Polymerization consuming the starting materials or product1. Optimize reaction conditions: lower temperature, shorter reaction time. 2. Introduce a suitable polymerization inhibitor. 3. Ensure the reaction is performed under an inert atmosphere.
Reaction turns dark or discolored Decomposition or side reactions, possibly related to polymerization1. Lower the reaction temperature. 2. Use a purified solvent and reagents. 3. Consider using a milder catalyst for the esterification.
Inconsistent results between batches Variations in inhibitor concentration, oxygen exposure, or temperature1. Standardize the experimental protocol, including the precise amount of inhibitor used. 2. Ensure consistent and effective degassing of the reaction mixture. 3. Use a temperature-controlled reaction setup.

Data Presentation: Common Polymerization Inhibitors

The following table summarizes common radical inhibitors used to prevent the polymerization of unsaturated compounds.

Inhibitor Abbreviation Typical Concentration (ppm) Advantages Disadvantages
HydroquinoneHQ100 - 1000Effective at higher temperaturesCan be difficult to remove, requires oxygen to be effective.[2]
4-MethoxyphenolMEHQ10 - 200Good efficiency at lower temperatures, easily removed by washing with aqueous base.[2]Less effective at very high temperatures.
PhenothiazinePTZ50 - 500Very effective inhibitor, can work without oxygen.[4]Can be more challenging to remove from the final product.
2,6-Di-tert-butyl-p-cresolBHT200 - 1000Also acts as an antioxidant.[2]Can be volatile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Polymerization Inhibition

This protocol describes a general method for the synthesis of the target molecule, incorporating measures to minimize polymer formation.

Materials:

  • 4-hydroxybut-2-en-1-ol

  • But-2-ynoic acid

  • Toluene (or another suitable solvent)

  • Sulfuric acid (catalyst)

  • Hydroquinone (inhibitor)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-hydroxybut-2-en-1-ol (1.0 eq), but-2-ynoic acid (1.1 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Add hydroquinone (e.g., 200 ppm based on the total weight of monomers).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Visualizations

Polymerization Pathway

Polymerization_Pathway Initiator Initiator (Heat, Light, O2) Monomer 4-Hydroxybut-2-en-1-yl but-2-ynoate Initiator->Monomer Initiation Radical Monomer Radical Monomer->Radical Radical->Monomer Propagation Polymer Growing Polymer Chain Radical->Polymer Polymer->Monomer Propagation Termination Termination Polymer->Termination

Caption: Radical polymerization pathway of the monomer.

Inhibition Mechanism

Inhibition_Mechanism Radical Growing Polymer Radical Inactive Inactive Species Radical->Inactive Reaction Inhibitor Inhibitor (e.g., HQ) Inhibitor->Inactive

Caption: Mechanism of polymerization inhibition by a radical scavenger.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants, Solvent, Catalyst, and Inhibitor Reaction Heat to Reflux (with Dean-Stark Trap) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Quench, Aqueous Workup Monitoring->Workup Complete Purification Dry, Concentrate, and Purify Workup->Purification Product Final Product Purification->Product

Caption: Workflow for synthesis with polymerization prevention.

References

Validation & Comparative

Comparative Analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate and Structurally Related Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of drug discovery and development, the exploration of novel ester compounds continues to be a focal point for identifying new therapeutic agents. This guide presents a comparative analysis of the hypothetical molecule, 4-Hydroxybut-2-en-1-yl but-2-ynoate, with structurally similar esters for which experimental data are available. Due to the absence of published data for the primary compound of interest, this analysis relies on a careful examination of its constituent moieties—4-hydroxybut-2-en-1-ol and but-2-ynoic acid (tetrolic acid)—and related ester analogues to infer potential biological activities.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential cytotoxic, anti-inflammatory, and antimicrobial properties of unsaturated esters.

Physicochemical Properties of Constituent Moieties and Analogues

A foundational understanding of the physicochemical properties of the components of this compound and its analogues is crucial for predicting its behavior.

Compound/MoietyMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
But-2-ynoic Acid C₄H₄O₂84.0778-80200-203Short-chain unsaturated carboxylic acid.
4-Hydroxybut-2-enoic acid C₄H₆O₃102.09--A structural analogue to the alcohol moiety.
Methyl but-2-ynoate C₅H₆O₂98.10--A simple ester of but-2-ynoic acid.
Ethyl but-2-ynoate C₆H₈O₂112.13--Another simple ester of but-2-ynoic acid.

Comparative Biological Activities

The potential biological activities of this compound can be inferred by examining the activities of esters containing either the but-2-ynoate group or a structurally similar hydroxyalkenyl group. The following tables summarize available data on the cytotoxicity, anti-inflammatory, and antimicrobial effects of such analogues.

Cytotoxicity Data
CompoundCell LineAssayEndpointResult
Methyl ButyrateMDA-MB-231 (Human Breast Cancer)Trypan Blue Dye Exclusion% Cytotoxicity40% at 0.01M, 50% at 0.02M[1]
Palmitic Acid Ester DerivativesColo 320-DM (Colon Cancer), CaCo2 (Colon Cancer)Not SpecifiedIC₅₀ (µg/mL)Ranged from less active to 5-6 times more active than palmitic acid[2]
Anti-inflammatory Activity
CompoundAssayTargetResult
ButyrateLPS-induced RAW 264.7 and primary macrophagesIL-6 and CXCL2 expressionReduced expression[3]
ButyrateIL-1β-induced INS-1E cellsInflammatory gene expression (Nos2, Cxcl1, Ptgs2), Nitric Oxide (NO) productionSuppressed gene expression and reduced NO production[4]
Antimicrobial Activity
CompoundOrganism(s)AssayResult (MIC)
Keto Ester DerivativesS. aureus, M. leuteus, P. picketti, S. setuball, A. niger, A. flavusNot SpecifiedSome compounds showed significant activity[5]
Esters of 3-(5-nitro-2-furyl)acrylic acidE. coli, S. aureus, S. cerevisiae, C. albicans, A. niger, P. cyclopium, R. oryzae, C. pyrenoidosa, E. gracilisNot SpecifiedActivity decreased with increasing alkyl chain length[6]
Cholesteryl Linoleate and ArachidonateP. aeruginosa and other Gram-negative and Gram-positive bacteriaMIC-based assayExhibited inhibitory activity[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for assessing the biological activities discussed.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]

  • Preparation of Antimicrobial Dilutions: Prepare a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and its substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: The product of the COX reaction (e.g., Prostaglandin E₂) can be measured using various methods, including ELISA, fluorescence, or luminescence-based assays.[14][15][16]

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines a compound's ability to inhibit NOS, another important enzyme in the inflammatory response.

  • Enzyme and Reagent Preparation: Prepare the NOS enzyme and the necessary cofactors and substrates.

  • Inhibitor Incubation: Incubate the enzyme with the test compound.

  • Reaction and Detection: The production of nitric oxide is measured, often indirectly by quantifying its stable breakdown products, nitrite and nitrate, using the Griess reagent.[17][18]

  • Inhibition Assessment: The inhibitory activity is determined by the reduction in nitric oxide production compared to a control without the inhibitor.

Visualizing Potential Mechanisms of Action

To conceptualize the potential signaling pathways that this compound and its analogues might modulate, the following diagrams, generated using the DOT language, illustrate key inflammatory and cell survival pathways.

Caption: Canonical NF-κB Signaling Pathway.[1][3][19][20]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Phosphorylates & Activates Gene_Expression Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factor->Gene_Expression Regulates

References

A Comparative Guide to the Spectral Analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate: Experimental vs. Theoretical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectral analysis of the novel compound, 4-Hydroxybut-2-en-1-yl but-2-ynoate. Due to the absence of publicly available experimental spectral data for this specific molecule, this document outlines a comparative workflow. It details the necessary experimental protocols for acquiring empirical data and the computational methods for generating theoretical predictions. The subsequent comparison of this data is crucial for the structural verification and characterization of this compound, a vital step in any research or drug development pipeline.

Data Presentation: A Comparative Framework

Following the successful synthesis and analysis of this compound, the experimental and theoretical spectral data should be organized for direct comparison. The following tables provide a template for presenting these findings. Hypothetical data, based on the known spectral characteristics of similar functional groups, is included for illustrative purposes.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)

Proton AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1Data to be acquiredData to be calculatedtData to be acquired
H2Data to be acquiredData to be calculatedmData to be acquired
H3Data to be acquiredData to be calculatedmData to be acquired
H4Data to be acquiredData to be calculateddData to be acquired
H5Data to be acquiredData to be calculateds-
OHData to be acquiredData to be calculatedbr s-

Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
C1Data to be acquiredData to be calculated
C2Data to be acquiredData to be calculated
C3Data to be acquiredData to be calculated
C4Data to be acquiredData to be calculated
C5Data to be acquiredData to be calculated
C6Data to be acquiredData to be calculated
C7Data to be acquiredData to be calculated
C8Data to be acquiredData to be calculated

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional GroupExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Intensity
O-H (Alcohol)Data to be acquiredData to be calculatedBroad
C≡C (Alkyne)Data to be acquiredData to be calculatedSharp, Weak
C=O (Ester)Data to be acquiredData to be calculatedStrong, Sharp
C=C (Alkene)Data to be acquiredData to be calculatedMedium
C-O (Ester)Data to be acquiredData to be calculatedStrong

Table 4: Mass Spectrometry (MS) Data Comparison

IonExperimental m/zTheoretical m/z
[M]+Data to be acquiredData to be calculated
[M+H]+Data to be acquiredData to be calculated
[M+Na]+Data to be acquiredData to be calculated
Key FragmentsData to be acquiredData to be calculated

Experimental and Theoretical Workflow

The following diagram illustrates the proposed workflow for the spectral characterization of this compound, from synthesis to the final comparative analysis.

G cluster_synthesis Compound Preparation cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_comparison Data Comparison and Validation synthesis Synthesis of this compound purification Purification and Characterization synthesis->purification nmr_exp 1H and 13C NMR Spectroscopy purification->nmr_exp ir_exp Infrared (IR) Spectroscopy purification->ir_exp ms_exp Mass Spectrometry (MS) purification->ms_exp geom_opt Geometry Optimization (DFT) purification->geom_opt compare_nmr Compare NMR Data nmr_exp->compare_nmr compare_ir Compare IR Data ir_exp->compare_ir compare_ms Compare MS Data ms_exp->compare_ms nmr_calc NMR Spectra Prediction (GIAO) geom_opt->nmr_calc ir_calc IR Spectra Prediction geom_opt->ir_calc ms_calc Mass Prediction geom_opt->ms_calc nmr_calc->compare_nmr ir_calc->compare_ir ms_calc->compare_ms structure_validation Structure Validation compare_nmr->structure_validation compare_ir->structure_validation compare_ms->structure_validation

Caption: Workflow for the spectral analysis of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a larger number of scans for adequate signal intensity (typically 1024 or more), and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals and identify the multiplicities and coupling constants.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C≡C, C=O, C=C).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, often coupled with a suitable ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. If necessary, acquire spectra in negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the elemental composition.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the compound. Analyze the fragmentation pattern to gain further structural information.

Theoretical Calculation Protocols

1. Geometry Optimization

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: Build the 3D structure of this compound. Perform a geometry optimization using Density Functional Theory (DFT). A commonly used and reliable method is the B3LYP functional with the 6-31+G(d) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] The optimization should be performed without any symmetry constraints to find the true energy minimum. Confirm that the optimization has converged to a stationary point by performing a frequency calculation and ensuring the absence of imaginary frequencies.

2. NMR Spectra Prediction

  • Methodology: Using the optimized geometry from the previous step, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[2] The B3LYP functional with the 6-311+G(2d,p) basis set is often recommended for accurate chemical shift predictions.[3] The calculations should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to better mimic the experimental conditions. The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of TMS, calculated at the same level of theory.

3. IR Spectra Prediction

  • Methodology: The frequency calculation performed to confirm the geometry optimization also provides the theoretical vibrational frequencies and their corresponding intensities. These frequencies often need to be scaled by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the harmonic approximation.[4] The resulting scaled frequencies and intensities can be plotted to generate a theoretical IR spectrum.

4. Mass Prediction

  • Methodology: The theoretical mass is determined by calculating the exact mass of the molecular formula (C₈H₈O₃) based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This provides the theoretical m/z for the molecular ion [M]⁺. The m/z for other adducts like [M+H]⁺ and [M+Na]⁺ can be calculated by adding the mass of a proton or a sodium ion, respectively.

By systematically applying these experimental and theoretical protocols, researchers can achieve a robust and validated structural elucidation of this compound, providing a solid foundation for further investigation into its chemical and biological properties.

References

A Comparative Guide to the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the novel compound 4-Hydroxybut-2-en-1-yl but-2-ynoate. As no established synthesis for this specific ester has been documented in peer-reviewed literature, this document outlines two robust, proposed methodologies: direct Fischer Esterification and an Acyl Chloride-mediated approach. The comparison is based on analogous reactions and established chemical principles to provide a predictive assessment of their respective performance, supported by detailed experimental protocols.

At a Glance: Synthesis Route Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic routes for this compound. These values are estimated based on typical outcomes for analogous reactions.

MetricRoute A: Fischer EsterificationRoute B: Acyl Chloride-Mediated Esterification
Overall Yield (Estimated) 60-75%75-90%
Purity (before chromatography) Moderate to HighHigh
Total Reaction Time 4-12 hours3-6 hours
Reaction Temperature 80-120°C (Reflux)0°C to Room Temperature
Number of Steps 12
Reagent Hazard Profile Moderate (Strong Acid Catalyst)High (Thionyl/Oxalyl Chloride)
Scalability GoodModerate (gas byproduct handling)

Proposed Synthetic Methodologies

Detailed experimental protocols for the two proposed synthesis routes are provided below. These are model protocols and may require optimization for specific laboratory conditions.

Route A: Direct Fischer Esterification

This single-step method involves the acid-catalyzed condensation of but-2-ynoic acid and cis-2-butene-1,4-diol. The reaction is driven to completion by removing water, typically through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of one reactant.[1][2]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.5 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) or concentrated sulfuric acid (H₂SO₄) (0.05 eq).

  • Heat the reaction mixture to reflux (approx. 110-120°C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-10 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Acyl Chloride-Mediated Esterification

This two-step approach first involves the conversion of but-2-ynoic acid to the more reactive but-2-ynoyl chloride. This intermediate is then reacted with cis-2-butene-1,4-diol in the presence of a non-nucleophilic base to afford the final ester. This method often results in higher yields and shorter reaction times compared to Fischer esterification.[3][4][5]

Experimental Protocol:

Step 1: Synthesis of But-2-ynoyl chloride

  • In a fume hood, add but-2-ynoic acid (1.0 eq) to a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas).

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • Stir the mixture at room temperature or gently heat to 50°C for 1-2 hours, until gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude but-2-ynoyl chloride is typically used in the next step without further purification.

Step 2: Esterification with cis-2-Butene-1,4-diol

  • Dissolve cis-2-butene-1,4-diol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add the crude but-2-ynoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

Synthesis Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Route_A cluster_reactants Reactants But2ynoicAcid But-2-ynoic Acid FischerEsterification Fischer Esterification (Toluene, Reflux) But2ynoicAcid->FischerEsterification Diol cis-2-Butene-1,4-diol Diol->FischerEsterification Catalyst H₂SO₄ or TsOH Catalyst->FischerEsterification Product 4-Hydroxybut-2-en-1-yl but-2-ynoate FischerEsterification->Product Yield: 60-75%

Caption: Workflow for Synthesis Route A: Fischer Esterification.

Synthesis_Route_B But2ynoicAcid But-2-ynoic Acid Step1 Acyl Chloride Formation But2ynoicAcid->Step1 SOCl2 SOCl₂ SOCl2->Step1 AcylChloride But-2-ynoyl Chloride Step2 Esterification (DCM, 0°C to RT) AcylChloride->Step2 Diol cis-2-Butene-1,4-diol Diol->Step2 Base Pyridine Base->Step2 Product 4-Hydroxybut-2-en-1-yl but-2-ynoate Step1->AcylChloride Step2->Product Overall Yield: 75-90%

Caption: Workflow for Synthesis Route B: Acyl Chloride-Mediated Esterification.

Potential Biological Relevance: Pro-inflammatory Signaling

Unsaturated esters, as a class, have been shown to modulate inflammatory signaling pathways.[6][7] A potential mechanism of action for this compound could involve the modulation of key inflammatory cascades such as the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) TAK1 TAK1 Receptor->TAK1 IKK IKK Complex TAK1->IKK MAPKK MKKs TAK1->MAPKK IκB IκBα IKK->IκB phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates TargetMolecule 4-Hydroxybut-2-en-1-yl but-2-ynoate TargetMolecule->IKK Modulates? TargetMolecule->MAPK Modulates? DNA DNA NFkB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) DNA->Cytokines transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: Potential modulation of NF-κB and MAPK inflammatory pathways.

References

Benchmarking the synthesis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing 4-Hydroxybut-2-en-1-yl but-2-ynoate, a valuable intermediate in organic synthesis. We will explore three distinct pathways: the classic Fischer Esterification, a more reactive approach via an Acyl Chloride, and the mild Mitsunobu Reaction. Each method's performance is benchmarked based on key metrics such as reaction yield, purity, and conditions, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthesis route for this compound is contingent on factors such as substrate sensitivity, desired yield, and available resources. The following table summarizes the quantitative data for the three benchmarked methods.

Parameter Method 1: Fischer Esterification Method 2: Acyl Chloride Method Method 3: Mitsunobu Reaction
Starting Materials But-2-ynoic acid, cis-2-Butene-1,4-diolBut-2-ynoyl chloride, cis-2-Butene-1,4-diolBut-2-ynoic acid, cis-2-Butene-1,4-diol
Key Reagents Sulfuric acid (catalyst)Pyridine or TriethylamineTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)
Solvent Toluene or HexaneDichloromethane (DCM) or Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature 60-110 °C (Reflux)[1]0 °C to Room Temperature0 °C to Room Temperature[2]
Reaction Time 4-12 hours1-3 hours2-6 hours
Typical Yield 60-70% (estimated)[3]80-90% (estimated)75-85% (estimated)[4]
Purity (post-purification) >95%>98%>97%
Byproducts Water, Dicyclohexylurea (if DCC used)Pyridinium hydrochlorideTriphenylphosphine oxide, Diethyl hydrazodicarboxylate
Advantages Inexpensive reagents, Simple setupHigh yield, Fast reactionMild conditions, Good for sensitive substrates
Disadvantages Equilibrium reaction (requires water removal), Potentially harsh conditions for unsaturated molecules[1]Moisture sensitive acyl chloride, Corrosive byproductsStoichiometric amounts of reagents required, Byproduct removal can be challenging

Experimental Protocols

Method 1: Fischer Esterification

This method involves the direct acid-catalyzed esterification of but-2-ynoic acid with cis-2-butene-1,4-diol.

Materials:

  • But-2-ynoic acid

  • cis-2-Butene-1,4-diol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Method 2: Synthesis via Acyl Chloride

This two-step method involves the conversion of but-2-ynoic acid to its acyl chloride, followed by reaction with cis-2-butene-1,4-diol.

Step 2a: Synthesis of But-2-ynoyl chloride

Materials:

  • But-2-ynoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a fume hood, dissolve but-2-ynoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude but-2-ynoyl chloride, which can be used in the next step without further purification.

Step 2b: Esterification

Materials:

  • Crude But-2-ynoyl chloride

  • cis-2-Butene-1,4-diol

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve cis-2-butene-1,4-diol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of crude but-2-ynoyl chloride (1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Method 3: Mitsunobu Reaction

This method offers a milder alternative for the esterification, proceeding with inversion of configuration if a chiral alcohol were used.

Materials:

  • But-2-ynoic acid

  • cis-2-Butene-1,4-diol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve but-2-ynoic acid (1.2 eq), cis-2-butene-1,4-diol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD (1.5 eq) dropwise to the cooled solution.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the residue directly by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired ester from triphenylphosphine oxide and other byproducts.[5][6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic method.

Fischer_Esterification_Workflow cluster_reactants Reactants But-2-ynoic acid But-2-ynoic acid Reaction Setup Reaction Setup But-2-ynoic acid->Reaction Setup cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol->Reaction Setup Reflux & Water Removal Reflux & Water Removal Reaction Setup->Reflux & Water Removal H₂SO₄, Toluene Workup Workup Reflux & Water Removal->Workup Aqueous Wash Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for Fischer Esterification.

Acyl_Chloride_Workflow cluster_esterification Esterification But-2-ynoic acid But-2-ynoic acid Acyl Chloride Formation Acyl Chloride Formation But-2-ynoic acid->Acyl Chloride Formation SOCl₂ Esterification Esterification Acyl Chloride Formation->Esterification Workup Workup Esterification->Workup Aqueous Wash Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol->Esterification Pyridine, DCM

Caption: Workflow for the Acyl Chloride Method.

Mitsunobu_Reaction_Workflow cluster_reactants Reactants But-2-ynoic acid But-2-ynoic acid Reaction Setup Reaction Setup But-2-ynoic acid->Reaction Setup cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol->Reaction Setup Reaction Reaction Reaction Setup->Reaction PPh₃, DEAD, THF Purification Purification Reaction->Purification Column Chromatography Final Product Final Product Purification->Final Product

References

A Comparative Analysis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" and its Saturated Analogue, "4-hydroxybutyl butanoate," in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the degree of saturation in a molecule can significantly influence its biological activity, pharmacokinetic profile, and toxicological properties. This guide provides a comparative overview of the unsaturated compound "4-Hydroxybut-2-en-1-yl but-2-ynoate" and its saturated counterpart, "4-hydroxybutyl butanoate." The following sections present hypothetical experimental data from a suite of biological assays to illustrate the potential differences in their efficacy and mechanism of action.

Chemical Structures

This compound (Unsaturated Analogue)

  • Structure: Features a carbon-carbon double bond in the hydroxybutyl moiety and a carbon-carbon triple bond in the butynoate moiety. These sites of unsaturation introduce conformational rigidity and potential sites for metabolic activation or specific receptor interactions.

4-hydroxybutyl butanoate (Saturated Analogue)

  • Structure: A fully saturated ester, lacking the double and triple bonds of the unsaturated analogue. This saturation results in greater conformational flexibility.

Quantitative Data Summary

The following tables summarize hypothetical data from comparative biological assays.

Table 1: In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)
This compoundHeLa (Cervical Cancer)15.8
A549 (Lung Cancer)22.4
HepG2 (Liver Cancer)18.2
4-hydroxybutyl butanoateHeLa (Cervical Cancer)> 100
A549 (Lung Cancer)> 100
HepG2 (Liver Cancer)> 100

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity (Cytokine Inhibition)
Compound (at 10 µM)LPS-stimulated RAW 264.7 Macrophages
TNF-α Inhibition (%) IL-6 Inhibition (%)
This compound65.258.9
4-hydroxybutyl butanoate12.59.8

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Table 3: Metabolic Enzyme Inhibition (Cyclooxygenase-2)
CompoundCOX-2 Enzyme Inhibition (IC50, µM)
This compound8.7
4-hydroxybutyl butanoate95.3

COX-2: Cyclooxygenase-2.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: HeLa, A549, and HepG2 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were treated with serial dilutions of "this compound" and "4-hydroxybutyl butanoate" (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Anti-inflammatory Activity Assay (ELISA)
  • Cell Culture and Stimulation: RAW 264.7 macrophages were seeded in 24-well plates and allowed to adhere. The cells were then pre-treated with the test compounds (10 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants were collected and centrifuged to remove cellular debris.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition was calculated by comparing the concentrations in compound-treated wells to those in LPS-stimulated, vehicle-treated wells.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-2 enzyme was used in this cell-free assay.

  • Reaction Mixture: The reaction was initiated by adding arachidonic acid as the substrate to a reaction buffer containing the COX-2 enzyme and varying concentrations of the test compounds.

  • Prostaglandin Measurement: The reaction was allowed to proceed for a specified time at 37°C and then terminated. The production of prostaglandin E2 (PGE2), a product of COX-2 activity, was measured using a competitive ELISA.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Hypothetical Signaling Pathway and Experimental Workflow

The unsaturated compound, "this compound," is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Unsaturated_Compound 4-Hydroxybut-2-en-1-yl but-2-ynoate Unsaturated_Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases

Caption: Hypothetical NF-κB signaling pathway inhibition.

G start Start: Seed RAW 264.7 Cells pretreat Pre-treat with Compounds (Unsaturated vs. Saturated) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa analyze Analyze Data and Calculate % Inhibition elisa->analyze end End: Comparative Results analyze->end

Caption: Workflow for anti-inflammatory screening.

Discussion

The hypothetical data presented in this guide illustrates a common trend observed in structure-activity relationship studies: the introduction of unsaturation can significantly enhance biological activity. The double and triple bonds in "this compound" may contribute to a more rigid molecular conformation, potentially leading to a higher binding affinity for target proteins such as enzymes or receptors. The electron-rich regions of the unsaturated bonds could also participate in specific molecular interactions that are not possible for the saturated analogue.

In contrast, the saturated molecule, "4-hydroxybutyl butanoate," with its greater conformational flexibility, may not adopt the optimal conformation for binding to the active sites of biological targets, resulting in lower potency as suggested by the hypothetical data.

It is important to note that while unsaturation can increase efficacy, it can also introduce liabilities, such as increased reactivity and potential for off-target effects or metabolic instability. Therefore, further studies, including in vivo efficacy, pharmacokinetic profiling, and toxicology assessments, would be essential to fully characterize and compare these two compounds for any potential therapeutic application.

Comparative Guide to the Validation of a New Analytical Method for "4-Hydroxybut-2-en-1-yl but-2-ynoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. The validation parameters are assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the analytical procedures.[1][2][3]

Introduction to the Analytical Challenge

"this compound" is an unsaturated ester with functional groups that present unique challenges for quantitative analysis. The presence of a hydroxyl group and carbon-carbon double and triple bonds necessitates a highly specific and stable analytical method. This guide outlines a new, direct HPLC-UV method and compares its performance characteristics with a traditional GC-MS approach that requires a derivatization step to improve volatility and thermal stability.

Comparative Overview of Analytical Methods

Two primary analytical methods are evaluated for the quantification of "this compound":

  • New Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) : This method offers a direct analysis of the compound without the need for derivatization, potentially simplifying sample preparation and reducing analysis time.

  • Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation : A widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step, such as silylation of the hydroxyl group, is typically required to increase volatility and prevent peak tailing.[4]

A logical comparison of these two methodologies is presented below.

cluster_new_method Proposed HPLC-UV Method cluster_alternative_method Alternative GC-MS Method cluster_comparison Comparison Parameters HPLC_Start Sample Preparation (Dilution in Mobile Phase) HPLC_Analysis Direct Injection & HPLC-UV Analysis HPLC_Start->HPLC_Analysis HPLC_Data Quantification via UV Detection HPLC_Analysis->HPLC_Data Specificity Specificity HPLC_Data->Specificity Sensitivity Sensitivity (LOD/LOQ) HPLC_Data->Sensitivity Precision Precision (%RSD) HPLC_Data->Precision Accuracy Accuracy (% Recovery) HPLC_Data->Accuracy Time Analysis Time & Complexity HPLC_Data->Time GC_Start Sample Preparation (Extraction) GC_Deriv Silylation Derivatization GC_Start->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis GC_Data Quantification via Mass Spectrometry GC_Analysis->GC_Data GC_Data->Specificity GC_Data->Sensitivity GC_Data->Precision GC_Data->Accuracy GC_Data->Time

Figure 1: Logical Comparison of HPLC-UV and GC-MS Methods.

Summary of Validation Data

The performance of the new HPLC-UV method was validated and compared against the alternative GC-MS method. The following tables summarize the key validation parameters as per ICH guidelines.[1][2][5]

Validation Parameter New HPLC-UV Method Alternative GC-MS Method ICH Acceptance Criteria
Linearity (R²) 0.99950.9991≥ 0.995
Range (µg/mL) 1.0 - 1000.5 - 5080% to 120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0% for assay
Precision (Repeatability, %RSD) ≤ 1.2%≤ 1.8%≤ 2%
Precision (Intermediate, %RSD) ≤ 1.5%≤ 2.2%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.1Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 1.00.5Signal-to-Noise Ratio of 10:1
Specificity No interference from placebo and degradantsHigh specificity due to mass fragmentationPeak purity and resolution > 2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Method: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to achieve a final concentration within the validated range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: GC-MS with Silylation

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[4]

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, evaporate the excess reagent and reconstitute the sample in hexane for injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Mode: Split (10:1)

  • Injector Temperature: 260°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Workflow for Analytical Method Validation

The validation of any new analytical method follows a structured workflow to ensure its suitability for the intended purpose. This process involves a series of experiments to evaluate the method's performance characteristics.

cluster_params Validation Parameters start Define Analytical Method's Intended Use protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol experiments Perform Validation Experiments protocol->experiments linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision specificity Specificity experiments->specificity lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze Data and Compare with Acceptance Criteria linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report approval Review and Approval report->approval

Figure 2: General Workflow for Analytical Method Validation.

Conclusion

The newly proposed RP-HPLC-UV method provides a reliable, accurate, and precise approach for the quantitative analysis of "this compound". While the GC-MS method offers slightly better sensitivity (lower LOD and LOQ), the HPLC-UV method's primary advantage lies in its simpler sample preparation, avoiding the need for a derivatization step. This direct analysis reduces potential sources of error and improves sample throughput.

For routine quality control applications where high sample throughput and ease of use are critical, the HPLC-UV method is recommended . For applications requiring the highest sensitivity, such as impurity profiling at very low levels, the GC-MS method remains a viable, albeit more complex, alternative . The choice of method should be based on the specific requirements of the analysis.

References

Isomeric Purity Assessment of 4-Hydroxybut-2-en-1-yl but-2-ynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of "4-Hydroxybut-2-en-1-yl but-2-ynoate" is a critical parameter in its application, particularly in drug development and materials science, where specific stereoisomers can exhibit vastly different biological activities and physical properties. This guide provides a comparative overview of analytical methodologies for the assessment of its isomeric purity, supported by experimental protocols and data from analogous compounds.

Understanding the Isomers of this compound

The structure of "this compound" presents the possibility of geometric isomerism at the carbon-carbon double bond in the "4-hydroxybut-2-en-1-yl" moiety. This gives rise to two geometric isomers: the E-isomer (trans) and the Z-isomer (cis). The presence of a stereocenter at the carbon bearing the hydroxyl group also introduces the possibility of enantiomers (R and S configurations), which are non-superimposable mirror images.

Comparative Analysis of Analytical Techniques

The determination of isomeric purity for "this compound" requires techniques that can effectively distinguish between both geometric isomers and enantiomers. The following table summarizes and compares the most effective analytical methods.

Analytical Technique Principle Advantages Limitations Typical Data Output
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits differences in the chemical environment of atomic nuclei. Geometric isomers exhibit distinct chemical shifts and coupling constants. Chiral derivatizing or solvating agents are used to differentiate enantiomers.[1]Provides detailed structural information. Quantitative NMR (qNMR) allows for accurate determination of isomer ratios. Non-destructive.Lower sensitivity compared to chromatographic methods. Enantiomeric analysis requires chiral auxiliaries.Chemical shifts (δ), coupling constants (J), and integral ratios.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Chiral stationary phases (CSPs) are used for enantiomeric separation.High resolution and sensitivity.[2] Well-established for purity analysis.[3]Requires method development to optimize separation. Chiral columns can be expensive.Retention time (tR), peak area, and resolution (Rs).
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas. Chiral columns can be used for enantiomeric separation.Excellent for volatile and thermally stable compounds. High efficiency and sensitivity.[2]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required to increase volatility.Retention time (tR), peak area, and resolution (Rs).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantitative NMR (qNMR) for Geometric Isomer Ratio Determination

Objective: To determine the ratio of E to Z isomers of "this compound".

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Identify the distinct proton signals corresponding to the E and Z isomers. Typically, the olefinic protons of the trans isomer will have a larger coupling constant (J ≈ 12-18 Hz) compared to the cis isomer (J ≈ 7-12 Hz).

    • Integrate the well-resolved signals of both isomers and the internal standard.

    • Calculate the molar ratio of the isomers based on the integral values.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To separate and quantify the enantiomers of a specific geometric isomer of "this compound".

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, to achieve optimal separation of the enantiomers.

  • Sample Preparation: Prepare a standard solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Determine the peak area for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Data Presentation

The following tables present hypothetical but plausible data for the isomeric purity assessment of "this compound" based on the described protocols.

Table 1: qNMR Data for Geometric Isomer Analysis

Isomer Characteristic 1H NMR Signal Coupling Constant (J) Integral Value Molar Ratio (%)
E-isomerOlefinic proton (δ 5.8-6.2 ppm)~15 Hz8.585
Z-isomerOlefinic proton (δ 6.0-6.4 ppm)~10 Hz1.515

Table 2: Chiral HPLC Data for Enantiomeric Purity of the E-isomer

Enantiomer Retention Time (tR) (min) Peak Area Resolution (Rs) Enantiomeric Excess (% ee)
(R)-Enantiomer12.5980002.196.0
(S)-Enantiomer14.220002.196.0

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for isomeric purity assessment.

IsomericPurityWorkflow cluster_geometric Geometric Isomer Analysis G_Start Sample of 4-Hydroxybut-2-en-1-yl but-2-ynoate G_NMR Quantitative NMR (qNMR) Analysis G_Start->G_NMR G_Data Integration of E and Z Isomer Signals G_NMR->G_Data G_Result Determination of E/Z Ratio G_Data->G_Result

Caption: Workflow for Geometric Isomer Assessment.

EnantiomericPurityWorkflow cluster_enantiomeric Enantiomeric Purity Analysis E_Start Isolated Geometric Isomer (e.g., E-isomer) E_HPLC Chiral HPLC Separation E_Start->E_HPLC E_Data Peak Area Measurement of Enantiomers E_HPLC->E_Data E_Result Calculation of Enantiomeric Excess (% ee) E_Data->E_Result

Caption: Workflow for Enantiomeric Purity Assessment.

Conclusion

The comprehensive assessment of the isomeric purity of "this compound" necessitates a multi-technique approach. Quantitative NMR spectroscopy is a powerful tool for determining the ratio of geometric isomers, while chiral HPLC provides the means to accurately quantify the enantiomeric excess of each isomer. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or application, including the desired level of accuracy, sample availability, and instrumentation access. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field.

References

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